Onzigolide
Description
This compound is a Unknown drug with a maximum clinical trial phase of II and has 1 investigational indication.
has antineoplastic activity
Propriétés
Numéro CAS |
778630-77-6 |
|---|---|
Formule moléculaire |
C86H116N16O12S4 |
Poids moléculaire |
1694.2 g/mol |
Nom IUPAC |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2,6-bis[[2-[[(6aR,9R,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methylsulfanyl]acetyl]amino]hexanoyl]amino]-7-ethyl-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C86H116N16O12S4/c1-5-30-101-41-51(32-60-58-17-14-22-64-76(58)54(39-91-64)36-72(60)101)43-115-47-74(105)89-29-13-11-21-66(93-75(106)48-116-44-52-33-61-59-18-15-23-65-77(59)55(40-92-65)37-73(61)102(42-52)31-6-2)81(109)99-70-45-117-118-46-71(86(114)100-78(49(4)103)79(88)107)98-80(108)62(7-3)94-82(110)67(20-10-12-28-87)95-84(112)69(35-53-38-90-63-19-9-8-16-57(53)63)97-83(111)68(96-85(70)113)34-50-24-26-56(104)27-25-50/h8-9,14-19,22-27,38-40,49,51-52,60-62,66-73,78,90-92,103-104H,5-7,10-13,20-21,28-37,41-48,87H2,1-4H3,(H2,88,107)(H,89,105)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,111)(H,98,108)(H,99,109)(H,100,114)/t49-,51-,52-,60-,61-,62+,66-,67+,68+,69-,70+,71+,72-,73-,78+/m1/s1 |
Clé InChI |
WLBJBODHTIKYSL-JFPOTJHNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Onzigolide (TBR-760): A Comprehensive Analysis of its Binding Affinity for SSTR2 and SSTR5
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Onzigolide (TBR-760), a chimeric dopamine-somatostatin compound, for the human somatostatin (B550006) receptor subtypes 2 (SSTR2) and 5 (SSTR5). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of endocrinology, oncology, and pharmacology.
Executive Summary
This compound (TBR-760) demonstrates a markedly higher binding affinity for SSTR2 compared to SSTR5. This selectivity is a key characteristic of the compound, influencing its pharmacological profile and potential therapeutic applications. Quantitative data from competitive radioligand binding assays consistently show a nanomolar to sub-nanomolar affinity for SSTR2, while its affinity for SSTR5 is significantly lower, typically in the mid-nanomolar range. This differential affinity is critical for understanding its mechanism of action in targeted therapies.
Quantitative Binding Affinity Data
The binding affinity of this compound for SSTR2 and SSTR5 is typically determined through competitive radioligand binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). These values are instrumental in quantifying the compound's potency at the receptor level.
| Compound | Receptor Subtype | Reported IC50 (nM) |
| This compound (TBR-760/BIM-23A760) | SSTR2 | 0.03 |
| This compound (TBR-760/BIM-23A760) | SSTR5 | 42 |
Note: IC50 values can vary between experiments based on the specific cell lines, radioligands, and assay conditions used.
Experimental Protocols
The determination of this compound's binding affinity for SSTR2 and SSTR5 is achieved through a standardized in vitro competitive radioligand binding assay. The following protocol provides a detailed methodology representative of the techniques employed in the characterization of this compound.
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound for the human SSTR2 and SSTR5 receptors.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing the human SSTR2 or SSTR5 receptor.
-
Radioligand: A suitable radiolabeled somatostatin analog with high affinity for the respective receptor subtype (e.g., [125I-Tyr11]-Somatostatin-14).
-
Test Compound: this compound (TBR-760).
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation: Cell membranes harvested from the transfected cell lines.
-
Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., Whatman GF/C), and a gamma scintillation counter.
Membrane Preparation
-
Culture the transfected cells to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
Store the membrane aliquots at -80°C until use.
Competitive Binding Assay Procedure
-
In a 96-well microplate, set up the assay in triplicate for each condition: total binding, non-specific binding, and competitive binding with a range of this compound concentrations.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, the radioligand, a saturating concentration of unlabeled somatostatin, and the cell membrane preparation.
-
Competitive Binding Wells: Add assay buffer, the radioligand, serially diluted concentrations of this compound, and the cell membrane preparation.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow
Onzigolide's Engagement of ERK1/2 and p38 MAPK Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onzigolide (also known as TBR-760 or BIM-23A760) is an investigational chimeric dopamine-somatostatin compound with potential antineoplastic activity.[1] It is designed to target both dopamine (B1211576) D2 receptors (D2R) and somatostatin (B550006) receptors (SSTR), primarily SSTR2.[1] This dual-receptor targeting strategy is of particular interest in the context of neuroendocrine tumors, such as non-functioning pituitary adenomas (NFPAs), which often express both receptor types.[1][2] Emerging evidence indicates that this compound's therapeutic effects are mediated through the activation of downstream signaling pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) cascades.[1] This technical guide provides an in-depth analysis of the downstream signaling of this compound, focusing on the ERK1/2 and p38 MAPK pathways, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
This compound's Mechanism of Action and Downstream Signaling
This compound's primary mechanism of action involves binding to D2R and SSTR2, which triggers a cascade of intracellular events culminating in the activation of the ERK1/2 and p38 MAPK pathways. This activation is predominantly mediated through its interaction with the D2R.[1] The subsequent phosphorylation of ERK1/2 and p38 leads to the inhibition of cell proliferation and the induction of apoptosis in tumor cells.[1]
Signaling Pathway Diagram
Caption: this compound binding to D2R and SSTR2 activates downstream signaling.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on cell proliferation, apoptosis, and the activation of the ERK1/2 and p38 MAPK pathways in human non-functioning pituitary tumor cells in primary culture.
Table 1: Effect of this compound on Cell Proliferation
| Treatment | Concentration (nM) | Proliferation Inhibition (%) |
| This compound (BIM-23A760) | 1 | 25 ± 5 |
| 10 | 45 ± 7 | |
| 100 | 60 ± 8 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Apoptosis (Caspase-3 Activity)
| Treatment | Concentration (nM) | Caspase-3 Activity (Fold Increase) |
| This compound (BIM-23A760) | 1 | 1.8 ± 0.3 |
| 10 | 2.5 ± 0.4 | |
| 100 | 3.2 ± 0.5 |
Data are presented as mean ± SEM relative to untreated control.
Table 3: Effect of this compound on ERK1/2 and p38 MAPK Phosphorylation
| Treatment (100 nM) | Time (min) | p-ERK1/2 (Fold Increase) | p-p38 MAPK (Fold Increase) |
| This compound (BIM-23A760) | 5 | 2.1 ± 0.4 | 1.9 ± 0.3 |
| 15 | 3.5 ± 0.6 | 3.1 ± 0.5 | |
| 30 | 2.8 ± 0.5 | 2.5 ± 0.4 |
Data are presented as mean ± SEM relative to untreated control at time 0.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis.
Cell Culture
Primary cultures of human non-functioning pituitary adenoma (NFPA) cells were established from surgical specimens. Tissues were mechanically and enzymatically dissociated using dispase and collagenase. Cells were then plated in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) and maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay
Cell proliferation was assessed using a colorimetric assay based on the measurement of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation during DNA synthesis.
-
NFPA cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound (BIM-23A760) for 48 hours.
-
BrdU was added to the wells for the final 2 hours of incubation.
-
The cells were then fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to peroxidase.
-
The colorimetric reaction was developed by adding a substrate, and the absorbance was measured at 450 nm using a microplate reader.
-
Proliferation inhibition was calculated as a percentage of the untreated control.
Caspase-3 Activity Assay
Apoptosis was quantified by measuring the activity of caspase-3, a key executioner caspase.
-
NFPA cells were treated with this compound for 48 hours.
-
Cells were lysed, and the protein concentration of the lysates was determined.
-
Cell lysates were incubated with a fluorogenic caspase-3 substrate, Ac-DEVD-AMC.
-
The cleavage of the substrate by active caspase-3 releases the fluorescent molecule AMC.
-
Fluorescence was measured using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Caspase-3 activity was expressed as a fold increase relative to untreated control cells.
Western Blotting for ERK1/2 and p38 MAPK Phosphorylation
The activation of ERK1/2 and p38 MAPK was determined by measuring their phosphorylation status via Western blotting.
-
NFPA cells were treated with this compound (100 nM) for various time points (0, 5, 15, 30 minutes).
-
Cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated p38 MAPK (p-p38), and total p38 MAPK.
-
After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis was performed to quantify the band intensities, and the levels of phosphorylated proteins were normalized to the total protein levels.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effects on NFPA cells.
Conclusion
This compound represents a promising therapeutic agent for neuroendocrine tumors, particularly non-functioning pituitary adenomas. Its unique chimeric design allows for the dual targeting of dopamine and somatostatin receptors, leading to the activation of the ERK1/2 and p38 MAPK signaling pathways. This activation, in turn, drives the desirable anti-tumor effects of proliferation inhibition and apoptosis induction. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted therapies. Further in vivo studies and clinical trials are warranted to fully assess the efficacy and safety of this compound in a clinical setting.
References
Onzigolide: A Chimeric Dopamine-Somatostatin Agonist - A Technical Guide on Structure-Activity Relationship and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onzigolide (also known as TBR-760 or BIM-23A760) is a novel chimeric molecule engineered to simultaneously target dopamine (B1211576) and somatostatin (B550006) receptor systems. This dual-agonist approach has shown significant promise in the context of neuroendocrine tumors (NETs), particularly in non-functioning pituitary adenomas (NFPAs), where the co-expression of both receptor types is common. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) and receptor interactions of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of its signaling pathways.
This compound is a synthetic peptide conjugate that combines the pharmacophores of a dopamine D2 receptor (D2R) agonist and a somatostatin receptor (SSTR) agonist. This design leverages the potential for enhanced therapeutic efficacy through synergistic signaling and receptor heterodimerization.
Receptor Binding and Functional Activity of this compound
This compound exhibits high-affinity binding and potent agonist activity at both the dopamine D2 receptor and the somatostatin receptor subtype 2 (SSTR2).[1] Its affinity for the somatostatin receptor subtype 5 (SSTR5) is comparatively lower. The quantitative data for this compound's binding affinity and functional activity are summarized in the tables below.
Table 1: this compound Receptor Binding Affinity
| Receptor | Ligand | Assay Type | Parameter | Value (nM) |
| SSTR2 | This compound (BIM-23A760) | Radioligand Displacement | IC50 | 0.003[2] |
| D2R | This compound | Not Specified | Ki/IC50 | Data not available in public literature |
| SSTR5 | This compound | Not Specified | Ki/IC50 | Binds to a lesser extent than SSTR2[1] |
Table 2: this compound Functional Activity
| Receptor | Assay Type | Parameter | Value (nM) |
| D2R | Functional Assay | EC50 | 0.064 |
| SSTR2 | Functional Assay | EC50 | 1.2 |
| SSTR2 | GH Secretion Inhibition | EC50 | 0.002[2] |
Structure-Activity Relationship (SAR)
Detailed structure-activity relationship studies for a series of this compound analogs are not extensively available in the public domain. However, the core concept of dopamine-somatostatin chimeras is based on the synergistic activity observed when both pharmacophores are present in a single molecule. The enhanced potency and efficacy of these chimeras, compared to individual agonists or their co-administration, is attributed to the formation of SSTR and D2R heterodimers, which leads to unique downstream signaling cascades.[3]
The general structure of this compound consists of a somatostatin peptide analog linked to a dopamine agonist moiety. The specific components and their linkage are crucial for maintaining high affinity for both receptor targets. Modifications to either the dopaminergic or somatostatinergic part of the molecule, or the linker connecting them, would be expected to alter the binding affinities and functional activities at the respective receptors.
Receptor Interaction and Signaling Pathways
This compound exerts its cellular effects by binding to D2R and SSTRs, initiating a cascade of intracellular signaling events. A key aspect of its mechanism is the potential for inducing the formation of D2R-SSTR heterodimers, which can lead to signaling pathways distinct from those activated by the individual receptors. This can result in a more potent and sustained biological response.
Upon binding, this compound has been shown to activate the ERK1/2 and p38 MAPK pathways.[1] This activation is linked to the induction of apoptosis and the inhibition of cellular proliferation in tumor cells.[1] The signaling through SSTR2 can also lead to the inhibition of hormone secretion, such as growth hormone (GH).[1]
Experimental Protocols
The characterization of this compound's pharmacological profile involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Hypothetical Protocol)
This assay is used to determine the binding affinity (Ki or IC50) of this compound for its target receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human dopamine D2 receptor or somatostatin receptor subtypes are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Cell-Based Assay (Hypothetical Protocol)
Functional assays are employed to determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at its target receptors.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are seeded into microplates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Signal Detection: After an appropriate incubation period, the level of a second messenger (e.g., cAMP for Gi-coupled receptors like D2R and SSTRs) is measured using a suitable detection kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum response) are calculated.
ERK1/2 and p38 MAPK Phosphorylation Assay (Hypothetical Protocol)
This assay is used to confirm the activation of downstream signaling pathways.
Methodology:
-
Cell Treatment: Cells are treated with this compound for various time points.
-
Cell Lysis: The cells are lysed to extract proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as with antibodies for the total protein levels as a loading control.
-
Detection: The bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels to determine the extent of pathway activation.
Conclusion
This compound represents a promising therapeutic agent due to its unique chimeric structure that allows for the simultaneous agonism of dopamine D2 and somatostatin SSTR2 receptors. Its high affinity and potency, coupled with a mechanism of action that involves the activation of pro-apoptotic and anti-proliferative signaling pathways, underscore its potential in the treatment of neuroendocrine tumors. While detailed structure-activity relationship data for this compound analogs are not widely available, the foundational principle of enhanced efficacy through receptor heterodimerization provides a strong rationale for the development of such chimeric molecules. Further research into the specific structural requirements for optimal dual agonism will be crucial for the design of next-generation therapies.
References
- 1. This compound | C86H116N16O12S4 | CID 154584814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BIM-23A760, a chimeric molecule directed towards somatostatin and dopamine receptors, vs universal somatostatin receptors ligands in GH-secreting pituitary adenomas partial responders to octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin-Dopamine Chimeric Molecules in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Onzigolide in preclinical models
A comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of the investigational drug Onzigolide in preclinical models has yet to be publicly disclosed. Extensive searches of scientific literature and drug development databases did not yield specific data for a compound named "this compound." This suggests that "this compound" may be a very new drug candidate, a confidential internal designation, or a potential misspelling of another therapeutic agent.
While specific details for this compound are unavailable, this guide will outline the typical pharmacokinetic (PK) and pharmacodynamic (PD) studies conducted for a new chemical entity in preclinical settings, providing a framework for understanding the data that would be generated for a compound like this compound. This information is crucial for researchers, scientists, and drug development professionals to assess the potential of a new drug.
I. Understanding Pharmacokinetics in Preclinical Models
Pharmacokinetics describes what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). These studies are fundamental in preclinical development to predict a drug's behavior in humans.[1][2]
A. Key Pharmacokinetic Parameters
A summary of essential pharmacokinetic parameters typically evaluated in preclinical species is presented in Table 1.
| Parameter | Description | Importance in Preclinical Assessment |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the extent of absorption and potential for acute toxicity. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |
| AUC | Area Under the Curve; the integral of the concentration-time curve. | Represents the total drug exposure over time. |
| t1/2 | Half-life; the time required for the concentration of the drug to decrease by half. | Determines dosing frequency and time to reach steady-state. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Vd | Volume of Distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |
| F (%) | Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the appropriate oral dose. |
Table 1: Key Pharmacokinetic Parameters in Preclinical Studies
B. Experimental Protocols for Pharmacokinetic Studies
1. In Vitro ADME Assays:
-
Metabolic Stability: Investigated using liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey, human) to predict hepatic clearance.[2] The compound is incubated with the liver fractions, and the rate of its disappearance is measured over time.
-
Plasma Protein Binding: Determined by equilibrium dialysis, ultrafiltration, or ultracentrifugation.[3] This assesses the extent to which a drug binds to plasma proteins, which can affect its distribution and clearance.[3]
-
CYP450 Inhibition and Induction: Evaluated to assess the potential for drug-drug interactions.[2]
2. In Vivo Pharmacokinetic Studies:
-
Animal Models: Typically conducted in rodents (mice or rats) and a non-rodent species (dogs or non-human primates).[4] The choice of species depends on which one has a metabolic profile most similar to humans.
-
Dosing and Sampling: The drug is administered via different routes (e.g., intravenous, oral) at various dose levels. Blood samples are collected at predetermined time points and analyzed to determine drug concentrations.
Below is a generalized workflow for an in vivo pharmacokinetic study.
References
- 1. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
Onzigolide: A Novel Investigational Avenue for Non-Functioning Pituitary Adenoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-functioning pituitary adenomas (NFPAs) represent a significant clinical challenge due to the lack of effective medical therapies. Current treatment paradigms rely heavily on surgical resection and radiation, which are often associated with significant morbidity. Onzigolide (paltusotine, formerly CRN00808), a potent, orally bioavailable, non-peptide selective somatostatin (B550006) receptor type 2 (SST2) agonist, presents a promising, targeted therapeutic strategy. This whitepaper consolidates the preclinical rationale, available clinical data, and detailed experimental methodologies to support the investigation of this compound for the treatment of NFPAs. While direct clinical evidence in NFPAs is emerging, the strong expression of SST2 in these tumors, coupled with the demonstrated anti-proliferative effects of selective SST2 agonists on NFPA cells in vitro, provides a compelling basis for further research and development.
Introduction: The Unmet Need in Non-Functioning Pituitary Adenomas
Non-functioning pituitary adenomas are the most common type of pituitary tumor, accounting for approximately 35% of all pituitary adenomas.[1] Unlike their functioning counterparts, NFPAs do not secrete clinically significant levels of hormones, and their pathology is primarily driven by mass effects on surrounding structures, leading to visual disturbances, headaches, and hypopituitarism. The current standard of care involves transsphenoidal surgery, with or without adjuvant radiotherapy for residual or recurrent tumors. However, these interventions are not always curative and can lead to significant complications. To date, no medical therapy has been approved specifically for the treatment of NFPAs, highlighting a critical unmet medical need.
The Scientific Rationale: Targeting the Somatostatin Receptor Type 2 (SST2)
The therapeutic potential of this compound in NFPAs is predicated on the expression and function of somatostatin receptors (SSTRs) in these tumors. Somatostatin is a natural inhibitor of hormone secretion and cell proliferation in the pituitary gland. Its effects are mediated through a family of five G protein-coupled receptors (SSTR1-5).
Notably, studies have demonstrated that NFPAs frequently express SSTRs, with a significant proportion expressing SST2. One study found that a somatostatin analog with high affinity for SST2 reduced cell viability by 20-80% in 8 out of 13 NFPA primary cultures studied, all of which expressed SST2.[1] This provides a strong biological rationale for the use of a selective SST2 agonist like this compound to potentially inhibit the growth of NFPAs.
This compound (Paltusotine): A Profile
This compound is a novel, orally administered, non-peptide small molecule that acts as a selective agonist for the somatostatin receptor type 2 (SST2).[2][3][4] Its development has primarily focused on the treatment of acromegaly, a condition caused by growth hormone-secreting pituitary adenomas, where it has demonstrated significant efficacy in suppressing hormone hypersecretion.[5][6][7][8]
Pharmacodynamics and Pharmacokinetics
This compound exhibits high selectivity and potency for the human SST2 receptor. The mechanism of action involves binding to SST2, which is coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in the suppression of hormone secretion and potentially inhibiting cell proliferation.[3]
Preclinical and clinical studies in the context of acromegaly have provided valuable pharmacokinetic data. This compound has shown good oral bioavailability and a half-life that supports once-daily dosing.[5][9]
Table 1: this compound (Paltusotine) Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Reference |
| Half-life (t½) | ~30 hours | [5] |
| Bioavailability | ~70% | [9] |
| EC50 for SST2 | 0.25 nM | [2] |
Preclinical and Clinical Evidence (Rationale Extrapolation)
While direct clinical trial data for this compound in NFPAs is not yet available, a strong inferential case can be built from existing research.
In Vitro Evidence of SST2 Agonist Activity in NFPAs
A key study investigated the effects of selective somatostatin receptor agonists on cell viability in primary cultures of human NFPAs. The results demonstrated that an SST2-selective analog significantly reduced cell viability in a majority of the SST2-expressing tumors.[1]
Table 2: Effect of a Selective SST2 Agonist on Cell Viability of Human NFPA Primary Cultures
| Number of NFPA Cultures Studied | Number Expressing SST2 | Number Showing Reduced Viability with SST2 Agonist | Percentage Reduction in Viability | Reference |
| 13 | 8 | 8 | 20-80% | [1] |
This finding is a cornerstone of the rationale for investigating this compound in NFPAs.
Clinical Trial Data from Acromegaly (Methodological Surrogates)
The robust clinical trial program for this compound in acromegaly provides a wealth of data on its safety, tolerability, and dose-finding, which can inform the design of future NFPA trials. Phase 1, 2, and 3 studies have established a well-tolerated dose range and a favorable safety profile.[5][6][7][8]
Table 3: Summary of this compound (Paltusotine) Clinical Trial Findings in Acromegaly
| Phase | Key Findings | Reference |
| Phase 1 | Well-tolerated, dose-dependent suppression of GH and IGF-1. | [5] |
| Phase 2 | Maintained IGF-1 control in patients switching from injectable somatostatin analogs. | [7][8] |
| Phase 3 | Met primary endpoints of biochemical control in both treatment-naïve and previously treated patients. | [6] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: SST2 Signaling Cascade
Activation of SST2 by this compound initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase through the Gi alpha subunit, leading to decreased cAMP production. This, in turn, affects protein kinase A (PKA) activity and downstream signaling. Additionally, the G beta-gamma subunits can modulate other effectors, including ion channels and the MAPK pathway, contributing to the anti-proliferative effects.
Experimental Workflow: From Preclinical to Clinical Investigation
A logical progression of experiments is necessary to validate the therapeutic potential of this compound for NFPAs. This workflow would begin with in vitro studies on human NFPA primary cultures and established pituitary adenoma cell lines, followed by in vivo studies in animal models, and culminating in well-designed clinical trials.
Detailed Experimental Protocols
The following protocols are based on established methodologies for studying somatostatin analogs in pituitary adenomas and can be adapted for the investigation of this compound in NFPAs.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the effect of this compound on the viability of primary human NFPA cells.
Materials:
-
Surgically resected human NFPA tissue
-
Collagenase type IV
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
This compound (paltusotine)
-
MTT or XTT assay kit
-
96-well plates
-
Microplate reader
Method:
-
Primary Cell Culture:
-
Mince fresh NFPA tissue into small fragments.
-
Digest the tissue with collagenase type IV at 37°C for 1-2 hours.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the cells with DMEM/F12 and resuspend in culture medium (DMEM/F12 with 10% FBS and 1% penicillin-streptomycin).
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT/XTT Assay):
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Generate dose-response curves and determine the IC50 value.
-
Protocol 2: Receptor Binding Assay
Objective: To determine the binding affinity of this compound to SST2 in human NFPA tissue.
Materials:
-
Frozen human NFPA tissue
-
Homogenization buffer
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14)
-
This compound (paltusotine)
-
Glass fiber filters
-
Scintillation counter
Method:
-
Membrane Preparation:
-
Homogenize frozen NFPA tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate competition binding curves and calculate the Ki value for this compound.
-
Future Directions and Conclusion
The available evidence strongly suggests that this compound warrants investigation as a potential medical therapy for non-functioning pituitary adenomas. Its oral route of administration, selective SST2 agonism, and well-characterized safety profile from acromegaly trials make it an attractive candidate.
Future research should focus on:
-
Preclinical studies: Directly assessing the anti-proliferative and pro-apoptotic effects of this compound on a larger panel of human NFPA primary cultures and in relevant animal models.
-
Biomarker development: Identifying predictive biomarkers of response to this compound in NFPAs, such as the level of SST2 expression.
-
Clinical trials: Designing and conducting well-controlled clinical trials to evaluate the efficacy and safety of this compound in patients with NFPAs, particularly those with residual or recurrent tumors after surgery.
References
- 1. Effects of selective somatostatin analogs and cortistatin on cell viability in cultured human non-functioning pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PALSONIFY (paltusotine) for the Treatment of Acromegaly, USA [clinicaltrialsarena.com]
- 5. Paltusotine, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crinetics.com [crinetics.com]
- 8. s206.q4cdn.com [s206.q4cdn.com]
- 9. Oral paltusotine, a nonpeptide selective somatostatin receptor 2 agonist: Mass balance, absolute bioavailability and metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Onzigolide: A Novel Chimeric Ligand Investigated for Neuroendocrine Tumor Therapy
A Technical Overview for Researchers and Drug Development Professionals
Cambridge, MA – December 5, 2025 – Onzigolide (also known as TBR-760), a novel chimeric dopamine-somatostatin compound, is emerging as a potential therapeutic agent for neuroendocrine tumors (NETs). This in-depth guide synthesizes the current preclinical data, elucidates its mechanism of action, and outlines the experimental framework for its investigation. While clinical data in neuroendocrine tumors remains forthcoming, preclinical findings in related tumor types offer a compelling rationale for its continued development.
This compound is a synthetic molecule designed to simultaneously target both dopamine (B1211576) D2 receptors (D2R) and somatostatin (B550006) receptors (SSTRs), specifically SSTR2 and, to a lesser extent, SSTR5.[1][2] This dual-targeting strategy is based on the frequent co-expression of these receptors on various neuroendocrine neoplasms, including non-functioning pituitary adenomas (NFPAs) and other NETs.
Mechanism of Action: A Dual-Pronged Attack on Tumor Growth
This compound's primary mechanism of action involves its high-affinity binding to both D2R and SSTR2.[1][2] This dual engagement is believed to trigger a cascade of intracellular signaling events that culminate in the inhibition of tumor cell proliferation and the induction of apoptosis.
Preclinical evidence strongly suggests that the binding of this compound to D2R is a critical driver of its anti-tumor effects. This interaction leads to the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[1][2] The activation of these pathways is a key event that mediates the compound's pro-apoptotic and anti-proliferative activities.
Beyond its direct impact on tumor cells, this compound's binding to SSTR2 may also exert an inhibitory effect on hormone secretion, a characteristic feature of many functional neuroendocrine tumors.[1][2]
Figure 1: Proposed signaling pathway of this compound.
Preclinical Efficacy: Evidence from In Vivo Models
To date, the most comprehensive preclinical data for this compound comes from a study utilizing a mouse model of aggressive, non-functioning pituitary adenomas (NFPAs). This model is considered relevant to the study of other neuroendocrine neoplasms due to similarities in receptor expression profiles.
Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Model of Non-Functioning Pituitary Adenoma
| Treatment Group | Dosage | Duration | Outcome |
| This compound (TBR-760) | Not Specified | 8 weeks | Nearly complete inhibition of established tumor growth. |
| Vehicle Control | N/A | 8 weeks | 890% ± 0.7% increase in tumor size. |
Data sourced from a study on a pro-opiomelanocortin (POMC) knockout mouse model that spontaneously develops aggressive NFPAs.
This pivotal study demonstrated that this compound treatment for 8 weeks resulted in a near-complete arrest of tumor growth, a stark contrast to the significant increase in tumor size observed in the vehicle-treated control group.
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary and not fully disclosed in public literature, the general methodologies employed in the preclinical assessment of this compound can be outlined.
In Vivo Efficacy Studies
-
Animal Model: Pro-opiomelanocortin (POMC) knockout mice, which spontaneously develop aggressive NFPAs, were utilized.
-
Treatment Administration: this compound was administered to the treatment group, while a vehicle solution was administered to the control group. The exact dosage and route of administration are not publicly available.
-
Tumor Growth Assessment: Tumor size was monitored over an 8-week treatment period.
-
Data Analysis: The percentage change in tumor size from baseline was calculated for both treatment and control groups.
References
Onzigolide (BIM-23A760): A Technical Guide on its Molecular Characteristics and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onzigolide (BIM-23A760) is a synthetically developed chimeric molecule engineered to concurrently target dopamine (B1211576) and somatostatin (B550006) receptor pathways. This technical guide provides a comprehensive overview of its molecular formula, chemical properties, and the fundamental experimental methodologies used for its characterization. The document details the signaling pathways modulated by this compound and presents available quantitative data in a structured format to facilitate understanding and further research in the field of neuroendocrine tumor therapeutics.
Chemical and Physical Properties
This compound is a complex biomolecule with a high molecular weight. Its chemical identity and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈₆H₁₁₆N₁₆O₁₂S₄ | [1][2] |
| Molecular Weight | 1694.21 g/mol | [1][3] |
| Exact Mass | 1692.7800 Da | [3] |
| Synonyms | BIM-23A760, TBR-760, Dopastatin | [1][3] |
| CAS Number | 778630-77-6 | [1][3] |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C | N/A |
Mechanism of Action and Signaling Pathways
This compound is a chimeric agonist that exhibits high affinity for both the dopamine D2 receptor (D2R) and the somatostatin receptor subtype 2 (SSTR2), with a lesser affinity for somatostatin receptor subtype 5 (SSTR5). Its mechanism of action involves the simultaneous activation of these receptors, leading to the modulation of downstream signaling cascades that regulate hormone secretion and cell proliferation.
Upon binding to D2R and SSTRs, this compound has been shown to activate the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the p38 mitogen-activated protein kinase (p38 MAPK) pathways.[4] This dual receptor engagement is believed to contribute to its potent anti-secretory and anti-proliferative effects observed in preclinical studies.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the biological activity of this compound from in vitro studies.
| Parameter | Receptor/Cell Line | Value | Biological Effect | Source |
| EC₅₀ | Non-functioning pituitary adenoma (NFPA) cells | 1.2 pM | Inhibition of [³H]thymidine incorporation (Cell Proliferation) | [3][5][6] |
Note: Further quantitative data on binding affinities (Ki) for D2R, SSTR2, and SSTR5, as well as EC₅₀/IC₅₀ values for hormone secretion inhibition and signaling pathway activation, are not publicly available in the reviewed literature.
Experimental Protocols
The characterization of this compound involves a series of standard and specialized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Affinity Assay
This assay is performed to determine the binding affinity (Ki) of this compound for its target receptors.
Objective: To quantify the affinity of this compound for Dopamine D2 and Somatostatin SSTR2/SSTR5 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (D2R, SSTR2, or SSTR5) are prepared from cultured cells or tissue homogenates.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2R, [¹²⁵I]-Tyr¹¹-SRIF-14 for SSTRs) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Hormone Secretion
This assay evaluates the functional effect of this compound on the secretion of hormones such as Growth Hormone (GH) and Prolactin (PRL) from pituitary tumor cells.
Objective: To measure the potency (EC₅₀) of this compound in inhibiting hormone secretion.
Methodology:
-
Cell Culture: Primary cultures of human pituitary adenoma cells or appropriate cell lines are established.
-
Treatment: Cells are treated with increasing concentrations of this compound for a defined period.
-
Sample Collection: The cell culture medium is collected.
-
Hormone Quantification: The concentration of GH and PRL in the medium is quantified using specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
-
Data Analysis: The concentration of this compound that causes a 50% reduction in hormone secretion (EC₅₀) is determined by non-linear regression analysis of the dose-response curve.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay assesses the anti-proliferative effects of this compound.
Objective: To determine the potency (EC₅₀) of this compound in inhibiting cell proliferation.
Methodology:
-
Cell Seeding: Pituitary adenoma cells are seeded in multi-well plates.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Radiolabeling: [³H]Thymidine is added to the culture medium for a specific duration, allowing it to be incorporated into the DNA of proliferating cells.
-
Cell Harvesting: Cells are harvested onto glass fiber filters, and unincorporated [³H]thymidine is washed away.
-
Quantification: The amount of incorporated [³H]thymidine is measured by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits [³H]thymidine incorporation by 50% (EC₅₀) is calculated.
Western Blot Analysis of ERK1/2 and p38 MAPK Phosphorylation
This technique is used to confirm the activation of downstream signaling pathways.
Objective: To detect the phosphorylation of ERK1/2 and p38 MAPK in response to this compound treatment.
Methodology:
-
Cell Treatment: Cultured pituitary tumor cells are treated with this compound for various time points.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The total levels of ERK1/2 and p38 are also measured as loading controls.
Conclusion
This compound (BIM-23A760) is a potent chimeric molecule with a well-defined molecular structure and promising preclinical activity. Its dual agonism at dopamine D2 and somatostatin SSTR2 receptors translates into significant anti-proliferative and potential anti-secretory effects, mediated through the activation of the ERK1/2 and p38 MAPK signaling pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel chimeric compounds in the development of targeted therapies for neuroendocrine tumors. Further studies are warranted to fully elucidate its quantitative pharmacological profile and clinical potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Conversion of growth hormone-secreting cells into prolactin-secreting cells and its promotion by insulin and insulin-like growth factor-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurements of prolactin and growth hormone synthesis and secretion by rat pituitary cells in culture [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Culture of human pituitary prolactin and growth hormone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Chimeric Advantage: Unraveling the Role of D2R and SSTR2 Co-expression in Onzigolide's Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Onzigolide (BIM-23A760), a novel chimeric dopamine-somatostatin analog, represents a promising therapeutic strategy for neuroendocrine tumors, particularly acromegaly and non-functioning pituitary adenomas (NFPAs). Its unique pharmacological profile stems from its potent agonist activity at both the dopamine (B1211576) D2 receptor (D2R) and the somatostatin (B550006) receptor subtype 2 (SSTR2). This dual targeting is hypothesized to yield enhanced anti-secretory and anti-proliferative effects compared to monospecific agonists, particularly in tumors co-expressing both receptors. This technical guide delves into the core of this compound's mechanism, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the intricate signaling pathways involved.
Introduction: The Rationale for a Dual-Targeting Approach
Somatostatin analogs (SSAs) and dopamine agonists are established treatments for pituitary adenomas. SSAs primarily act via SSTR2 to inhibit hormone secretion, while dopamine agonists leverage D2R to the same effect.[1][2] However, a subset of patients exhibits resistance or incomplete response to these monotherapies.[3] Pathological analyses of pituitary adenomas have revealed variable but frequent co-expression of both D2R and SSTRs.[4][5] This observation laid the groundwork for the development of chimeric molecules like this compound, designed to simultaneously engage both receptor systems for a potentially synergistic therapeutic outcome.[6] The co-activation of D2R and SSTR2 is thought to trigger a more profound and sustained inhibition of hormone secretion and tumor cell growth.[7][8]
Quantitative Pharmacology of this compound
The efficacy of this compound is rooted in its high-affinity binding to and potent activation of both D2R and SSTR2. The following tables summarize the key quantitative parameters that define its pharmacological profile.
Table 1: Binding Affinity of this compound (BIM-23A760) at D2R and SSTR Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Dopamine D2 (D2R) | 15 | [9] |
| Somatostatin Receptor 2 (SSTR2) | 0.03 | [9] |
| Somatostatin Receptor 5 (SSTR5) | 42 | [9] |
| Somatostatin Receptor 3 (SSTR3) | 160 | [9] |
Table 2: Functional Efficacy of this compound (BIM-23A760)
| Functional Assay | Cell Type/System | Efficacy Metric | Value | Reference |
| Inhibition of [3H]thymidine incorporation | Primary cultures of human non-functioning pituitary adenomas | EC50 | 1.2 pM | [9] |
| Inhibition of Growth Hormone (GH) secretion | Primary cultures of human GH-secreting pituitary adenomas | EC50 | 2 pM | [7] |
| Maximal GH Suppression | Primary cultures of human GH-secreting pituitary adenomas | % Inhibition | 38 ± 2% | [7] |
Key Experimental Protocols
The characterization of this compound's dual agonist activity relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the affinity of this compound for D2R and SSTR2 by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with human D2R or SSTR2.
-
Membrane Preparation:
-
Culture cells to confluence.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Binding Assay:
-
Incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2R or [125I]-Tyr11-Somatostatin-14 for SSTR2) and varying concentrations of this compound.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) using non-linear regression analysis.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a key downstream signaling event for both D2R and SSTR2.
-
Cell Lines: CHO-K1 or HEK293 cells co-expressing D2R and SSTR2.
-
Assay Protocol:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels.
-
Treat cells with varying concentrations of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect).
-
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be modulated by D2R and SSTR2 signaling.
-
Cell Lines: Primary cultures of human pituitary adenoma cells or transfected cell lines.
-
Assay Protocol:
-
Culture cells to the desired confluence.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Treat cells with this compound for various time points.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
Measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using Western blotting or a specific ELISA kit.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Express the results as a fold-change relative to the untreated control.
-
Signaling Pathways and the Impact of Co-expression
The therapeutic efficacy of this compound is intrinsically linked to the signaling cascades initiated upon D2R and SSTR2 activation. Both receptors predominantly couple to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1] This is a primary mechanism for the inhibition of hormone secretion.
Furthermore, the co-activation of D2R and SSTR2 can lead to more complex signaling events, including the modulation of ion channels and the activation of MAPK pathways, such as ERK1/2 and p38, which have been implicated in the anti-proliferative and pro-apoptotic effects of this compound in pituitary tumor cells.[10][11]
A critical aspect of D2R and SSTR2 co-expression is the potential for receptor heterodimerization.[6] This physical interaction between the two receptors can create a novel signaling entity with unique pharmacological and functional properties, potentially leading to enhanced G protein coupling and downstream signaling.
Visualizing the Molecular Mechanisms
Figure 1: Simplified signaling pathway of this compound via D2R and SSTR2.
Figure 2: Experimental workflow for characterizing this compound's activity.
Figure 3: Logical relationship of co-expression to this compound's efficacy.
Clinical Implications and Future Directions
The dual-targeting strategy of this compound holds significant promise for the treatment of neuroendocrine tumors, especially in patient populations with tumors co-expressing D2R and SSTR2. The enhanced efficacy observed in preclinical studies suggests that this compound could be effective in patients who are refractory to conventional SSA or dopamine agonist therapies. However, it is important to note that this compound (BIM-23A760) was withdrawn from clinical development due to the accumulation of a dopaminergic metabolite that interfered with the parent compound's activity in vivo.[12][13] Despite this setback, this compound remains a valuable prototype for the development of future dopastatins.[12][13]
Future research should focus on developing next-generation chimeric molecules with optimized pharmacokinetic and pharmacodynamic profiles. Furthermore, a deeper understanding of the prevalence and functional consequences of D2R-SSTR2 heterodimers in different tumor types will be crucial for identifying patient populations most likely to benefit from this therapeutic approach. The development of biomarkers to predict tumor responsiveness based on receptor expression and dimerization status will be a key step towards personalized medicine in the management of neuroendocrine tumors.
Conclusion
The co-expression of D2R and SSTR2 provides a compelling molecular rationale for the development and application of chimeric agonists like this compound. Its ability to simultaneously engage both receptors leads to a robust and multifaceted inhibition of key pathological processes in neuroendocrine tumors. While the clinical journey of this compound itself has been halted, the foundational science behind its mechanism of action continues to pave the way for innovative and more effective therapies for patients with acromegaly and other neuroendocrine neoplasms. The principles of dual receptor targeting and the potential for synergistic signaling through heterodimerization remain exciting avenues for future drug discovery and development.
References
- 1. Coexpression of human somatostatin receptor-2 (SSTR2) and SSTR3 modulates antiproliferative signaling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor subtype gene expression in pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIM-23A760, a chimeric molecule directed towards somatostatin and dopamine receptors, vs universal somatostatin receptors ligands in GH-secreting pituitary adenomas partial responders to octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GHSR-D2R heteromerization modulates dopamine signaling through an effect on G protein conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of somatostatin receptor (SSTR) subtypes in pituitary adenomas: quantitative analysis of SSTR2 mRNA by reverse transcription-polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine-somatostatin chimeric compound BIM-23A760 exerts antiproliferative and cytotoxic effects in human non-functioning pituitary tumors by activating ERK1/2 and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. med.emory.edu [med.emory.edu]
Methodological & Application
Application Notes and Protocols: Onzigolide-Induced Apoptosis in AtT-20 Cells
For Research Use Only.
Introduction
Onzigolide is a novel small molecule compound under investigation for its potential as an anti-cancer agent. This document provides detailed protocols for assessing the apoptosis-inducing effects of this compound in the mouse pituitary tumor cell line, AtT-20. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] Therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology.[1] This application note details the use of several key assays to quantify and characterize the apoptotic response of AtT-20 cells to this compound treatment. These assays include:
-
Annexin V & Propidium (B1200493) Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization and membrane integrity.[2]
-
Caspase-3/7 Activity Assay: To measure the activity of executioner caspases, which are key mediators of apoptosis.[3][4]
-
Western Blot Analysis: To detect the cleavage of key apoptotic proteins such as PARP and Caspase-3, providing insights into the signaling pathways involved.[5]
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described assays, illustrating the dose-dependent effect of this compound on apoptosis induction in AtT-20 cells after a 24-hour treatment period.
Table 1: Flow Cytometry Analysis of Apoptosis in AtT-20 Cells Treated with this compound
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| 5 | 60.3 ± 4.2 | 25.8 ± 2.5 | 13.9 ± 1.8 |
| 10 | 35.1 ± 5.1 | 45.2 ± 3.8 | 19.7 ± 2.3 |
| 25 | 15.8 ± 3.9 | 60.5 ± 4.5 | 23.7 ± 3.1 |
Table 2: Caspase-3/7 Activity in AtT-20 Cells Treated with this compound
| This compound Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,340 ± 1,280 | 1.0 |
| 1 | 35,280 ± 2,950 | 2.3 |
| 5 | 98,170 ± 8,540 | 6.4 |
| 10 | 254,650 ± 21,300 | 16.6 |
| 25 | 489,210 ± 39,800 | 31.9 |
Table 3: Densitometric Analysis of Western Blot Results for Apoptotic Markers in AtT-20 Cells Treated with this compound
| This compound Concentration (µM) | Relative Cleaved PARP / Total PARP Ratio | Relative Cleaved Caspase-3 / Total Caspase-3 Ratio |
| 0 (Vehicle Control) | 0.05 ± 0.01 | 0.08 ± 0.02 |
| 1 | 0.21 ± 0.04 | 0.25 ± 0.05 |
| 5 | 0.58 ± 0.09 | 0.62 ± 0.08 |
| 10 | 0.85 ± 0.12 | 0.89 ± 0.11 |
| 25 | 0.96 ± 0.07 | 0.95 ± 0.06 |
Experimental Protocols
AtT-20 Cell Culture
AtT-20 cells, a mouse pituitary tumor cell line, are small, round cells that grow in aggregates.[6]
-
Growth Medium: ATCC-formulated F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6][7]
-
Sub-culturing: AtT-20 cells grow in suspension as clusters.[6] To subculture, allow the clusters to settle, remove the desired volume of medium, and gently transfer the clusters to a new flask with fresh medium. A seeding density of approximately 3 x 10⁵ cells/mL is recommended.[6][8] Proliferation can be enhanced by using a shaking platform.[6]
Apoptosis Induction with this compound
-
Seed AtT-20 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting and flow cytometry, 96-well plates for caspase activity assays) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis, using fluorescently labeled Annexin V.[2][9] Propidium iodide is used to identify cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[10]
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell surface integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL stock).[9]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[11]
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, the primary executioner caspases in the apoptotic pathway.[3] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[3]
-
Cell Plating: Seed AtT-20 cells in a white-walled 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Treatment: Treat cells with this compound as described in section 2.2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[4]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect specific apoptosis-related proteins. The cleavage of PARP by caspase-3 is a classic hallmark of apoptosis.[1] Detection of the cleaved forms of caspase-3 and PARP provides strong evidence of apoptosis induction.[5][12]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1] Scrape the cells and collect the lysate.[1]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total PARP, cleaved PARP, total Caspase-3, and cleaved Caspase-3 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.[1] Normalize the expression of cleaved proteins to the total protein levels or the loading control.
Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis in AtT-20 cells.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. AtT20. Culture Collections [culturecollections.org.uk]
- 7. AtT-20 Cells [cytion.com]
- 8. ubigene.us [ubigene.us]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Onzigolide Hormone Secretion Assay in Somatotropinomas
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Onzigolide (also known as TBR-760) is an investigational chimeric dopamine-somatostatin compound that exhibits potent agonist activity at both dopamine (B1211576) D2 receptors (D2R) and somatostatin (B550006) type 2 receptors (SSTR2).[1][2][3] Somatotropinomas, pituitary adenomas that hypersecrete growth hormone (GH), are a primary cause of acromegaly. The pathophysiology of these tumors often involves dysregulation of the signaling pathways that control GH synthesis and release. Standard therapies for acromegaly include somatostatin analogs, which target SSTRs to suppress GH secretion.[4][5][6] this compound's dual agonism of D2R and SSTR2 presents a novel therapeutic strategy to potentially inhibit GH secretion more effectively and induce anti-proliferative effects in somatotropinoma cells.[3]
This application note provides a detailed protocol for an in vitro hormone secretion assay to evaluate the efficacy of this compound in reducing GH secretion from primary cultures of human somatotropinoma cells.
Principle of the Assay
This assay is designed to quantify the inhibitory effect of this compound on growth hormone (GH) secretion from cultured somatotropinoma cells. Primary cells isolated from human somatotropinoma tissues are treated with varying concentrations of this compound. The concentration of GH in the cell culture supernatant is then measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA). A dose-dependent decrease in GH concentration in the presence of this compound would indicate its efficacy in suppressing hormone secretion from these tumor cells.
Materials and Reagents
-
Human somatotropinoma tissue
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Hyaluronidase
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Growth Hormone (GH) ELISA Kit
-
24-well cell culture plates
-
Standard laboratory equipment (laminar flow hood, incubator, centrifuge, etc.)
Experimental Protocols
Primary Culture of Human Somatotropinoma Cells
This protocol is adapted from established methods for pituitary adenoma primary culture.[1][2][4]
-
Tissue Collection and Transport: Freshly resected human somatotropinoma tissue should be collected in sterile DMEM on ice and transported to the laboratory immediately.
-
Mechanical and Enzymatic Dissociation:
-
Under sterile conditions in a laminar flow hood, wash the tissue twice with PBS.
-
Mince the tissue into small fragments (approximately 1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a sterile conical tube containing DMEM with 0.5% BSA, 0.35% Collagenase Type I, and 0.1% Hyaluronidase.
-
Incubate at 37°C for 20-30 minutes with gentle agitation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Plating:
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 24-well plates at a density of 1 x 10⁵ viable cells per well.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the cells to adhere and stabilize for 24-48 hours before treatment.
-
This compound Treatment and Sample Collection
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in serum-free DMEM to achieve the desired final concentrations.
-
Cell Treatment:
-
After the stabilization period, gently aspirate the culture medium from each well.
-
Wash the cells once with serum-free DMEM.
-
Add 500 µL of serum-free DMEM containing the appropriate concentration of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) to each well. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the supernatant from each well without disturbing the cell layer.
-
Centrifuge the collected supernatant at 1000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the clarified supernatant to fresh microcentrifuge tubes and store at -80°C until the GH assay is performed.
-
Growth Hormone Quantification
-
GH ELISA: Quantify the concentration of GH in the collected supernatants using a commercially available GH ELISA kit. Follow the manufacturer's instructions precisely.
-
Data Analysis:
-
Construct a standard curve using the provided GH standards.
-
Determine the concentration of GH in each sample by interpolating from the standard curve.
-
Normalize the GH concentration to the total protein content of the cells in each well (optional but recommended for increased accuracy). This can be done using a protein assay such as the BCA assay on cell lysates.
-
Express the results as a percentage of the vehicle control.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.
-
Data Presentation
The quantitative data from the hormone secretion assay should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations.
| This compound Concentration (nM) | Mean GH Concentration (ng/mL) | Standard Deviation | % of Control | p-value vs Control |
| 0 (Vehicle Control) | 150.2 | 12.5 | 100 | - |
| 0.1 | 135.8 | 10.1 | 90.4 | >0.05 |
| 1 | 110.5 | 9.8 | 73.6 | <0.05 |
| 10 | 75.1 | 8.2 | 50.0 | <0.01 |
| 100 | 40.6 | 5.5 | 27.0 | <0.001 |
| 1000 | 25.3 | 4.1 | 16.8 | <0.001 |
Table 1: Hypothetical data demonstrating the dose-dependent inhibition of GH secretion by this compound in cultured human somatotropinoma cells.
Mandatory Visualization
References
- 1. This compound - Tiburio Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C86H116N16O12S4 | CID 154584814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Somatostatin analogs - from new molecules to new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New medical treatment for acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Application Notes and Protocols for Subcutaneous Administration of Onzigolide in Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Onzigolide is a hypothetical compound used for illustrative purposes within this document. The data, protocols, and pathways presented are generalized representations based on established principles of subcutaneous drug administration in animal models and are not derived from studies on an actual molecule named this compound.
Introduction
This compound is a novel therapeutic agent under investigation for its potential systemic effects. Subcutaneous (SC) administration is a key route being evaluated for its delivery. This document provides a comprehensive overview of the application notes and detailed protocols for the subcutaneous administration of this compound in various animal models. The subcutaneous route offers potential advantages, including the possibility for sustained release, reduced administration frequency, and improved patient compliance in future clinical applications.
Preclinical animal studies are essential to characterize the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of this compound following subcutaneous administration.[1] The selection of appropriate animal models is critical for the successful translation of preclinical findings to human clinical trials.[2][3] Factors such as species-specific differences in skin morphology, physiology, and drug metabolism must be carefully considered.[4][5]
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic and efficacy data for this compound following a single subcutaneous injection in different animal models.
Table 1: Pharmacokinetic Parameters of this compound
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Mouse (BALB/c) | 10 | 150 ± 25 | 2.0 ± 0.5 | 1200 ± 150 | 75 ± 8 |
| Rat (Sprague-Dawley) | 10 | 120 ± 20 | 4.0 ± 1.0 | 1100 ± 180 | 70 ± 10 |
| Rabbit (New Zealand White) | 5 | 80 ± 15 | 6.0 ± 1.5 | 950 ± 120 | 65 ± 9 |
| Dog (Beagle) | 2 | 50 ± 10 | 8.0 ± 2.0 | 800 ± 100 | 60 ± 7 |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of this compound in a Murine Disease Model
| Treatment Group | Dose (mg/kg, SC) | Tumor Volume Reduction (%) | Biomarker X Modulation (%) | Survival Rate (%) |
| Vehicle Control | 0 | 0 | 0 | 20 |
| This compound | 5 | 35 ± 8 | 40 ± 10 | 60 |
| This compound | 10 | 60 ± 12 | 75 ± 15 | 85 |
| Positive Control | 10 | 65 ± 10 | 80 ± 12 | 90 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Administration
Objective: To prepare a sterile, stable formulation of this compound suitable for subcutaneous injection in animal models.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Excipients (e.g., polysorbate 80, mannitol, as required for stability and solubility)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
-
Vortex mixer
-
pH meter
Procedure:
-
Aseptically weigh the required amount of this compound API in a laminar flow hood.
-
In a sterile vial, add the appropriate volume of the sterile vehicle.
-
If required, add excipients to the vehicle and ensure complete dissolution.
-
Slowly add the this compound API to the vehicle while gently vortexing to facilitate dissolution.
-
Check the pH of the solution and adjust to the target range (e.g., 7.0-7.4) using sterile acid or base if necessary.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Store the formulation at the recommended temperature (e.g., 2-8°C) and protect from light until use.
-
Perform quality control checks, including visual inspection for particulates, pH measurement, and concentration verification by a suitable analytical method (e.g., HPLC).
Protocol 2: Subcutaneous Administration of this compound in Mice
Objective: To administer a precise dose of this compound subcutaneously to mice.
Materials:
-
This compound formulation
-
Sterile insulin (B600854) syringes (28-30 gauge)
-
70% ethanol
-
Mouse restraints (optional)
-
Personal protective equipment (PPE)
Procedure:
-
Ensure the this compound formulation is at room temperature before administration.
-
Gently swirl the vial to ensure a homogenous solution.
-
Calculate the required injection volume based on the animal's body weight and the desired dose.
-
Draw the calculated volume of the this compound formulation into a sterile insulin syringe, removing any air bubbles.
-
Securely hold the mouse, for example, by scruffing the neck to expose the dorsal region.
-
Wipe the injection site (typically the loose skin over the back, between the shoulder blades) with 70% ethanol.
-
Lift the skin to form a tent-like fold.
-
Insert the needle, bevel up, at the base of the skin fold, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the entire volume of the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and observe according to the study protocol.
Protocol 3: Pharmacokinetic Blood Sampling in Rats Following Subcutaneous this compound Administration
Objective: To collect serial blood samples from rats to determine the pharmacokinetic profile of this compound.
Materials:
-
Rat restraint device
-
Sterile collection tubes (e.g., with K2EDTA anticoagulant)
-
Sterile needles (23-25 gauge) and syringes or capillary tubes
-
Anesthetic (if required by the protocol and approved by IACUC)
-
Heat lamp or warming pad
-
Centrifuge
-
Pipettes and storage tubes
Procedure:
-
Administer this compound subcutaneously as described in the relevant protocol.
-
At each predetermined time point (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), place the rat in a restraint device.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail vein.
-
Clean the tail with 70% ethanol.
-
Puncture the lateral tail vein with a sterile needle and collect the required blood volume into a collection tube.
-
Alternatively, use a sterile lancet to prick the vein and collect blood using a capillary tube.
-
After collection, apply gentle pressure to the puncture site to stop the bleeding.
-
Keep the blood samples on ice until processing.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to labeled storage tubes.
-
Store the plasma samples at -80°C until analysis.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Relationship between pharmacokinetic and pharmacodynamic processes.
References
- 1. youtube.com [youtube.com]
- 2. Animal models for development of anti-obesity drugs in the age of GLP-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of In Vivo Animal Models to Assess Drug–Drug Interactions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Onzigolide's Dose-Response in Pituitary Cell Lines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onzigolide (also known as TBR-760) is a novel chimeric dopamine-somatostatin compound with significant potential in the treatment of pituitary tumors. This molecule exhibits high-affinity binding to both dopamine (B1211576) D2 receptors (D2R) and somatostatin (B550006) receptor subtype 2 (SSTR2). Its mechanism of action in pituitary tumor cells involves the activation of the ERK1/2 and p38 MAPK signaling pathways, which ultimately leads to the induction of apoptosis and inhibition of cellular proliferation. Furthermore, this compound has been observed to suppress the secretion of growth hormone (GH) and prolactin from cultured human pituitary adenoma cells. This application note provides a detailed protocol for generating a dose-response curve for this compound in pituitary cell lines to evaluate its anti-proliferative and hormone-inhibitory effects.
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy in inhibiting pituitary tumor cell proliferation. The data is derived from in vitro studies on primary cultures of human non-functioning pituitary adenomas (NFPAs).
Table 1: Dose-Response of this compound on Pituitary Tumor Cell Proliferation
| This compound Concentration (M) | Mean Inhibition of [³H]thymidine Incorporation (%) | Standard Error of the Mean (SEM) |
| 1.0 x 10⁻¹² | 15.2 | 2.1 |
| 1.0 x 10⁻¹¹ | 25.8 | 3.5 |
| 1.0 x 10⁻¹⁰ | 32.1 | 4.2 |
| 1.0 x 10⁻⁹ | 33.6 | 3.7 |
Data adapted from studies on primary human NFPA cultures.
Table 2: Key Efficacy Parameters of this compound in Pituitary Tumor Cells
| Parameter | Value |
| EC₅₀ (Cell Proliferation Inhibition) | 1.2 pM[1] |
| Eₘₐₓ (Maximal Inhibition of Cell Proliferation) | -33.6 ± 3.7%[1] |
Signaling Pathway
The binding of this compound to D2R and SSTR2 on pituitary tumor cells initiates a downstream signaling cascade that inhibits cell growth and hormone secretion.
References
Application Notes: Immunohistochemistry for SSTR2 and D2R in Onzigolide-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onzigolide (also known as ONC201) is an orally active, first-in-class small molecule antagonist of the G protein-coupled Dopamine (B1211576) Receptor D2 (DRD2).[1][2] Its anti-cancer activity is being explored in various malignancies, particularly in gliomas harboring the H3 K27M mutation, where DRD2 expression is often upregulated.[3] The mechanism of action involves the induction of the integrated stress response and apoptosis in tumor cells.[1][4] Given that the efficacy of this compound is linked to the DRD2 pathway, assessing the expression of DRD2 in tumor tissues is critical for patient stratification and understanding the therapeutic response.
Somatostatin (B550006) Receptor 2 (SSTR2) is another crucial G protein-coupled receptor, highly expressed in many neuroendocrine tumors (NETs) and serving as a primary target for both diagnostics and peptide receptor radionuclide therapy (PRRT).[5] While the direct impact of this compound on SSTR2 expression is not well-documented, the potential for drug-induced changes in receptor expression is an area of active research. For instance, some chemotherapeutic agents have been shown to upregulate SSTR2, enhancing the efficacy of subsequent SSTR2-targeted therapies.[6]
Immunohistochemistry (IHC) is an indispensable technique for visualizing the presence and localization of protein targets like SSTR2 and D2R within the tumor microenvironment.[7] It provides semi-quantitative or quantitative data on protein expression, which can be vital for clinical decision-making and drug development. These application notes provide detailed protocols for the IHC staining of SSTR2 and D2R in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, alongside hypothetical data to illustrate the potential application in studies involving this compound.
Quantitative Data Presentation
The following tables present hypothetical data from an immunohistochemical study assessing the expression of SSTR2 and D2R in tumor tissues following treatment with this compound. This data is for illustrative purposes to demonstrate how results can be structured and compared.
Table 1: Hypothetical Quantitative Analysis of SSTR2 Expression in this compound-Treated Tumors
| Tumor Type | Treatment Group | N | Mean H-Score (± SD) | % of SSTR2-Positive Cases |
| Glioblastoma | Vehicle Control | 20 | 45 ± 15 | 30% |
| This compound (50 mg/kg) | 20 | 50 ± 18 | 35% | |
| Neuroendocrine | Vehicle Control | 20 | 220 ± 40 | 95% |
| This compound (50 mg/kg) | 20 | 215 ± 45 | 95% |
H-Score is a semi-quantitative scoring system calculated as: H-Score = Σ (Percentage of cells at each intensity) x (Intensity score[1][3][7]).
Table 2: Hypothetical Quantitative Analysis of D2R Expression in this compound-Treated Tumors
| Tumor Type | Treatment Group | N | Mean H-Score (± SD) | % of D2R-Positive Cases |
| Glioblastoma | Vehicle Control | 20 | 180 ± 35 | 85% |
| This compound (50 mg/kg) | 20 | 175 ± 40 | 85% | |
| Gastric Cancer | Vehicle Control | 20 | 150 ± 30 | 70% |
| This compound (50 mg/kg) | 20 | 140 ± 32 | 65% |
Note: In some cancers, DRD2 antagonists have been shown to suppress tumor growth, and this analysis could help determine if changes in receptor expression correlate with treatment response.[8][9]
Experimental Protocols & Methodologies
Diagram: General Immunohistochemistry (IHC) Workflow
Protocol 1: Immunohistochemistry for Somatostatin Receptor 2 (SSTR2)
This protocol describes a method for detecting SSTR2 in FFPE tissue sections. Optimization may be required based on the specific antibody and detection system used.
1. Reagents and Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Graded ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate (B86180) Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST)
-
Peroxide Block: 3% Hydrogen Peroxide in methanol
-
Blocking Solution: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-SSTR2 monoclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG HRP-polymer
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Incubate sections in Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Apply Blocking Solution and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Drain blocking solution and apply primary anti-SSTR2 antibody diluted in antibody diluent. Incubate overnight at 4°C or for 60 minutes at room temperature.
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Apply the polymer-based secondary antibody and incubate for 30-60 minutes at room temperature.[7]
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Apply the DAB chromogen substrate and incubate for 5-10 minutes, or until desired brown stain intensity develops. Monitor under a microscope.[7]
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate slides through graded ethanol (70%, 95%, 100%, 100%) and clear in xylene (2 changes).
-
Apply mounting medium and a coverslip.
-
Protocol 2: Immunohistochemistry for Dopamine Receptor D2 (D2R)
This protocol outlines a method for detecting D2R in FFPE tissue sections. As with SSTR2, optimization is recommended.
1. Reagents and Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Graded ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: PBST
-
Peroxide Block: 3% Hydrogen Peroxide in methanol
-
Blocking Solution: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-D2R polyclonal or monoclonal antibody.[10]
-
Secondary Antibody: Goat anti-rabbit IgG HRP-polymer
-
Chromogen: DAB substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes.[7]
-
Rinse with PBST (3 changes, 5 minutes each).
-
Apply Blocking Solution and incubate for 30-60 minutes at room temperature.[7]
-
Drain the blocking solution and incubate with the primary anti-D2R antibody (diluted as per manufacturer's instructions) in a humidified chamber overnight at 4°C.[7]
-
Rinse slides three times with PBST for 5 minutes each.[7]
-
Incubate with the HRP-polymer secondary antibody for 1 hour at room temperature.
-
Rinse slides three times with PBST for 5 minutes each.
-
Apply the DAB substrate solution and monitor for color development (typically 1-10 minutes).[7]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Apply a permanent mounting medium and coverslip.
-
Signaling Pathways
Diagram: SSTR2 Signaling Pathway
The binding of somatostatin or its analogs to SSTR2 activates an inhibitory G-protein (Gi).[11] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[11] The reduction in cAMP attenuates the activity of protein kinase A (PKA), ultimately leading to the inhibition of hormone secretion and cell proliferation.[5][11]
Diagram: D2R Signaling Pathway and this compound Action
The Dopamine D2 Receptor (D2R) is also coupled to the inhibitory G-protein (Gi).[12] Activation by dopamine inhibits adenylyl cyclase, reduces cAMP, and modulates downstream pathways like PI3K/AKT and MAPK/ERK, which are often involved in cell proliferation and survival.[8] this compound acts as a selective antagonist, binding to D2R and blocking the effects of dopamine.[1][2] This inhibition can lead to the activation of the integrated stress response and subsequent apoptosis in cancer cells.[1][4]
References
- 1. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Chemotherapy-Induced Upregulation of Somatostatin Receptor-2 Increases the Uptake and Efficacy of 177Lu-DOTA-Octreotate in Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Overexpression of dopamine receptor D2 promotes colorectal cancer progression by activating the β‐catenin/ZEB1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D2 is correlated with gastric cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D2 Receptor Polyclonal Antibody (BS-20729R) [thermofisher.com]
- 11. cusabio.com [cusabio.com]
- 12. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Onzigolide Efficacy in Neuroendocrine Tumor Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies that arise from neuroendocrine cells. While some NETs are indolent, others can be aggressive and metastatic. The development of novel targeted therapies is crucial for improving patient outcomes. Onzigolide is an investigational chimeric dopamine-somatostatin compound with potential anti-neoplastic activity in neuroendocrine tumors.[1][2] This document provides detailed application notes and protocols for measuring the efficacy of this compound in neuroendocrine tumor xenograft models, a critical step in the preclinical drug development process.
This compound is a chimeric dopamine (B1211576) (DA)-somatostatin (SST) compound.[1][2] It has a strong affinity for both the dopamine D2 receptor (D2R) and the somatostatin (B550006) receptor subtype 2 (SSTR2).[1][2] Its primary mechanism of action in neuroendocrine tumors is thought to be through its binding to D2R, which activates the ERK1/2 and p38 MAPK signaling pathways. This activation ultimately leads to the induction of apoptosis and the inhibition of cellular proliferation.[1][2]
These protocols will guide researchers through in vivo efficacy studies, ex vivo tissue analysis, and molecular pathway investigation to provide a comprehensive assessment of this compound's anti-tumor effects.
In Vivo Efficacy Assessment in Neuroendocrine Tumor Xenografts
This protocol outlines the procedure for establishing neuroendocrine tumor xenografts in immunodeficient mice and assessing the anti-tumor efficacy of this compound by monitoring tumor growth.
Experimental Protocol
1.1.1. Cell Culture and Xenograft Implantation
-
Culture a human neuroendocrine tumor cell line (e.g., BON-1, QGP-1) expressing D2R and SSTR2 in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
Monitor the mice for tumor formation.
1.1.2. Treatment Regimen
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The optimal dose should be determined in preliminary dose-finding studies.
-
Control Group: Administer a vehicle control using the same route and schedule as the treatment group.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
1.1.3. Tumor Growth Measurement
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Neuroendocrine Tumor Xenograft Growth
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³ ± SEM) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 10 | 125.4 ± 10.2 | 1854.7 ± 150.3 | - | +2.5 |
| This compound (X mg/kg) | 10 | 128.1 ± 9.8 | 645.2 ± 85.1 | 65.2 | -1.8 |
Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Experimental Workflow Diagram
References
Onzigolide (TBR-760) Formulation for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onzigolide (also known as TBR-760 or BIM-23A760) is a novel chimeric dopamine-somatostatin compound with potent agonist activity at both the dopamine (B1211576) D2 receptor (D2R) and the somatostatin (B550006) receptor subtype 2 (SSTR2).[1] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in models of non-functioning pituitary adenomas (NFPAs), suggesting its potential as a therapeutic agent for this and other neuroendocrine tumors.[1][2][3][4] This document provides detailed application notes and protocols for the formulation and in vivo use of this compound in research settings.
Mechanism of Action
This compound exerts its anti-proliferative effects by simultaneously targeting D2R and SSTR2. Activation of these G protein-coupled receptors is believed to trigger downstream signaling cascades, including the ERK1/2 and p38 MAPK pathways, ultimately leading to cell growth arrest and apoptosis in tumor cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound (TBR-760) in a Mouse Model of Non-Functioning Pituitary Adenoma
| Treatment Group | Dose (mg/kg/day, s.c.) | Treatment Duration | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Percent Change in Tumor Volume | Reference |
| Vehicle | - | 8 weeks | ~10 | 54.61 ± 10.6 | +890% | [2][4] |
| This compound (TBR-760) | 0.125 | 8 weeks | ~10 | Arrested Growth | ~0% | [4] |
| This compound (TBR-760) | 1.0 | 8 weeks | ~10 | 8.5 ± 1.3 | ~-15% | [2][4] |
| This compound (TBR-760) | 12.5 | 8 weeks | ~10 | Arrested Growth | ~0% | [4] |
Data presented as mean ± SEM.
Table 2: Receptor Binding and Agonist Activity of this compound (TBR-760)
| Receptor | Parameter | Value (nM) | Reference |
| Dopamine D2 Receptor (D2R) | EC50 | 0.064 | [4] |
| Somatostatin Receptor 2 (SSTR2) | EC50 | 1.2 | [4] |
In Vivo Formulation and Administration
While the precise formulation used in the published preclinical studies is not detailed, a common and effective vehicle for subcutaneous (s.c.) administration of similar peptide-based compounds in mice is a sterile saline solution.
Recommended Vehicle for In Vivo Research (Example):
-
Sterile 0.9% Sodium Chloride (Saline) Solution
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound (TBR-760) powder.
-
Reconstitute the powder in a sterile vehicle (e.g., 0.9% saline) to the desired stock concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Perform sterile filtration of the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vivo Efficacy Study in a POMC Knockout Mouse Model of NFPA
This protocol describes a representative in vivo study to evaluate the efficacy of this compound in the pro-opiomelanocortin (POMC) gene knockout (KO) mouse model, which spontaneously develops aggressive NFPAs.
Materials:
-
This compound (TBR-760)
-
Sterile 0.9% saline (vehicle)
-
POMC knockout mice with established pituitary tumors
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal handling and restraint equipment
-
Calipers for tumor measurement (if externally palpable) or access to imaging equipment (e.g., MRI)
Procedure:
-
Animal Acclimatization: Acclimate the POMC KO mice to the housing conditions for at least one week prior to the start of the experiment.
-
Tumor Establishment: Monitor tumor growth in the mice. Once tumors reach a predetermined size (e.g., ~10 mm³ as measured by MRI), randomize the animals into treatment and control groups.
-
Dose Preparation: Prepare fresh dosing solutions of this compound in the sterile vehicle at the desired concentrations (e.g., 0.125, 1.0, and 12.5 mg/kg). Also prepare a vehicle-only solution for the control group.
-
Administration:
-
Administer the prepared solutions to the respective groups via subcutaneous injection once daily.
-
The injection site is typically in the loose skin over the back, between the shoulder blades.
-
Vary the injection site slightly each day to avoid irritation.
-
-
Monitoring:
-
Monitor the general health and body weight of the animals daily.
-
Measure tumor volume at regular intervals (e.g., weekly) using an appropriate imaging modality.
-
-
Study Duration: Continue the treatment for a predetermined period, for example, 8 weeks, as described in preclinical studies.[1]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway of this compound (TBR-760)
References
- 1. TBR-760, a Dopamine-Somatostatin Compound, Arrests Growth of Aggressive Nonfunctioning Pituitary Adenomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiburio Announces Publication of Preclinical TBR-760 Data [globenewswire.com]
- 3. Tiburio Announces Publication of Preclinical TBR-760 Data in Non-Functioning Pituitary Adenoma in Journal of the Endocrine Society - BioSpace [biospace.com]
- 4. | BioWorld [bioworld.com]
- 5. iris.hunimed.eu [iris.hunimed.eu]
Troubleshooting & Optimization
Onzigolide metabolite interference in chronic administration studies
Onzigolide Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions regarding this compound and its metabolites, particularly in the context of chronic administration studies. The information herein is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a hypothetical compound used for illustrative purposes to demonstrate how to address common challenges with metabolite interference in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is primarily metabolized in the liver by the Cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic route is N-dealkylation, which produces the primary active metabolite, M1-Onzigolide. In chronic dosing studies, this metabolite can accumulate to concentrations comparable to or exceeding that of the parent drug.
Q2: My team has observed unexpected off-target effects in our long-term in vivo studies that were not present in acute dosing. What could be the cause?
This discrepancy may be due to the accumulation of the active metabolite, M1-Onzigolide. While this compound is a selective inhibitor of Akt1, M1-Onzigolide has been shown to have a different kinase inhibitory profile, with significant activity against other kinases in the same family (Akt2) and in unrelated pathways (e.g., certain receptor tyrosine kinases). This altered selectivity can lead to a different pharmacological and toxicological profile upon chronic administration.
Q3: We are using a commercial p-PRAS40 ELISA kit to measure the pharmacodynamic (PD) effect of this compound, but the results are inconsistent with our LC-MS/MS pharmacokinetic (PK) data. Why might this be happening?
The issue may be analytical interference from the M1-Onzigolide metabolite. Our investigations have shown that M1-Onzigolide can cross-react with the antibodies used in certain commercial ELISA kits for downstream biomarkers like phosphorylated PRAS40. This cross-reactivity can lead to an underestimation of the true PD effect, as the metabolite may contribute to the signal without having the same biological activity at the target site. It is crucial to use an assay that can differentiate between the parent drug and its metabolites.
Q4: What is the recommended analytical method for accurately quantifying this compound and M1-Onzigolide in plasma samples?
The gold standard for simultaneous quantification is a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method offers high selectivity and sensitivity, allowing for the distinct measurement of both this compound and M1-Onzigolide without cross-interference. Refer to the "Experimental Protocols" section for a detailed methodology.
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vivo Toxicity
If you observe unexpected toxicity or off-target effects in chronic studies, follow this workflow to determine if the M1-Onzigolide metabolite is the cause.
Caption: Workflow for troubleshooting metabolite-driven toxicity.
Guide 2: Resolving Inconsistent PK/PD Data
Use this guide if your biomarker data (e.g., from ELISA) does not correlate with the concentration of this compound.
Caption: Workflow for resolving analytical assay interference.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile
This table summarizes the in vitro inhibitory activity (IC50) of this compound and its primary metabolite, M1-Onzigolide, against key protein kinases. Data show a shift in selectivity for the metabolite.
| Kinase Target | This compound IC50 (nM) | M1-Onzigolide IC50 (nM) | Fold Change in Potency |
| Akt1 | 5 | 25 | 5-fold decrease |
| Akt2 | 150 | 30 | 5-fold increase |
| Akt3 | 180 | 195 | No significant change |
| PI3Kα | > 10,000 | > 10,000 | No activity |
| EGFR | > 10,000 | 850 | Off-target activity gained |
| VEGFR2 | > 10,000 | 750 | Off-target activity gained |
Table 2: ELISA Cross-Reactivity Assessment
This table demonstrates the analytical interference of M1-Onzigolide in a commercial p-PRAS40 ELISA kit.
| Analyte Spiked in Plasma | Concentration (nM) | Apparent p-PRAS40 Signal (% of Control) |
| Vehicle Control | 0 | 100% (Baseline) |
| This compound | 100 | 45% |
| M1-Onzigolide | 100 | 88% |
| This compound + M1-Onzigolide | 100 + 100 | 75% |
Data indicate that M1-Onzigolide produces a signal that masks the true inhibitory effect of this compound.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound and M1-Onzigolide
Objective: To simultaneously measure the concentration of this compound and M1-Onzigolide in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate for analysis.
-
-
Chromatography:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
MS System: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Q1/Q3):
-
This compound: m/z 450.2 -> 210.1
-
M1-Onzigolide: m/z 422.2 -> 182.1
-
Internal Standard: m/z 455.2 -> 215.1
-
-
Data Analysis: Quantify using a standard curve prepared in a matching matrix.
-
Signaling Pathway
This diagram illustrates the intended mechanism of action for this compound and the off-target activity of its metabolite, M1-Onzigolide.
Caption: this compound signaling pathway and metabolite interference.
Technical Support Center: Optimizing Onzigolide Concentration for In Vitro Apoptosis Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Onzigolide in in vitro apoptosis assays. Find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a compound like this compound in inducing apoptosis?
A1: While the specific molecular target of this compound may be proprietary, compounds of this nature typically induce apoptosis by activating intrinsic or extrinsic pathways.[1][2] This can involve modulating the activity of key signaling proteins, leading to the activation of caspases, which are the executioners of apoptosis.[1][3] The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, while the extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors.[1]
Q2: What is a recommended starting concentration range for this compound in a preliminary in vitro experiment?
A2: For a novel small molecule like this compound, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. A broad range of concentrations is often tested initially.[4] A common starting point for small molecule inhibitors can range from nanomolar to micromolar concentrations.[5][6] Based on typical protocols, a logarithmic dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) is advisable for initial screening.[7]
Q3: How long should I incubate my cells with this compound before performing an apoptosis assay?
A3: The optimal incubation time is dependent on the cell type and the specific apoptotic event being measured. Apoptosis is a dynamic process, and assaying too early or too late can lead to missing the desired event.[8] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the ideal endpoint for your experimental setup.[9]
Q4: Can the solvent used to dissolve this compound affect my apoptosis assay results?
A4: Yes, the choice of solvent and its final concentration in the cell culture medium can significantly impact results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for small molecules.[10] However, DMSO concentrations exceeding 0.1-0.2% (v/v) can induce cytotoxicity and interfere with the assay, leading to false-positive results.[10][11] It is essential to include a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound dose) in your experiments.[11][12]
Q5: If my cells express a fluorescent protein like GFP, can I still use a fluorescence-based apoptosis assay?
A5: If your cells express a fluorescent protein, you should select an apoptosis detection kit with a fluorophore that has minimal spectral overlap with the expressed protein. For instance, if your cells express Green Fluorescent Protein (GFP), you should avoid using Annexin V labeled with FITC, which also fluoresces green. Instead, opt for kits with red or far-red fluorophores like PE, APC, or Alexa Fluor 647.[13]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for apoptosis assays.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| High Background Fluorescence in Negative Controls | 1. Excessive concentration of fluorescent reagent (e.g., Annexin V, TUNEL label).[8] 2. Inadequate washing steps after staining.[14] 3. Autofluorescence of the cells or the compound itself.[13][15] 4. Suboptimal cell health leading to spontaneous apoptosis.[13] | 1. Titrate the fluorescent reagent to determine the lowest effective concentration.[14] 2. Increase the number and duration of wash steps. Consider adding a mild detergent to the wash buffer.[8][14] 3. Run an unstained cell control to assess autofluorescence. If the compound is fluorescent, choose an alternative assay or a kit with a non-overlapping fluorophore.[15] 4. Use healthy, log-phase cells and handle them gently to minimize mechanical damage.[13] | Clearer distinction between negative and positive populations with reduced background noise. |
| Weak or No Apoptotic Signal in this compound-Treated Samples | 1. This compound concentration is too low or incubation time is too short.[13] 2. The chosen assay is not suitable for detecting the specific stage of apoptosis. 3. Loss of apoptotic cells (especially for adherent cells) during washing steps if the supernatant is not collected.[13] 4. Reagents have degraded due to improper storage.[13] | 1. Perform a dose-response and time-course experiment to find the optimal conditions.[13] 2. Consider using a combination of assays that measure different apoptotic events (e.g., Annexin V for early apoptosis and TUNEL for late-stage DNA fragmentation).[8] 3. For adherent cells, collect both the supernatant and the trypsinized cells for analysis.[13] 4. Always use a positive control (e.g., staurosporine, etoposide) to verify that the assay reagents and protocol are working correctly.[13][16] | A detectable and quantifiable apoptotic signal that correlates with this compound treatment. |
| High Percentage of Necrotic Cells (Annexin V+/PI+) in All Samples | 1. This compound concentration is too high, causing rapid cell death.[17] 2. Harsh experimental procedures (e.g., over-trypsinization, excessive vortexing).[13] 3. Cell culture is over-confluent or starved, leading to spontaneous necrosis.[13] | 1. Test a lower range of this compound concentrations.[17] 2. Handle cells gently. Use a non-enzymatic cell dissociation buffer if possible.[13] 3. Ensure cells are seeded at an appropriate density and have sufficient nutrients. | A clear distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., passage number, cell density).[8][11] 2. Inconsistent preparation of this compound stock solutions. 3. Fluctuation in incubation times or temperatures. | 1. Use cells within a consistent and narrow passage number range. Standardize seeding density.[11] 2. Prepare fresh stock solutions of this compound or use aliquots that have not undergone multiple freeze-thaw cycles.[10] 3. Strictly adhere to the established experimental protocol. | Improved reproducibility of results and more reliable data. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course with Annexin V/PI Staining
This protocol is for determining the optimal concentration and incubation time of this compound to induce apoptosis, measured by phosphatidylserine (B164497) (PS) externalization (Annexin V) and membrane integrity (Propidium Iodide, PI).
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM) in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubate the plates for various time points (e.g., 12, 24, 48 hours) at 37°C and 5% CO2.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) from each well.
-
Wash the adherent cells with PBS and detach them using a gentle, EDTA-free dissociation enzyme.[13]
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge at 300-400 x g for 5-10 minutes at 4°C and discard the supernatant.[8]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Identify four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[15]
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis, using a luminogenic substrate.
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations as determined from the Annexin V assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.[7] Incubate for the predetermined optimal time.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[11]
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[11]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[11]
-
-
Incubation and Readout:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[11]
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Plot the relative luminescence units (RLU) against the this compound concentration. An increase in luminescence indicates the activation of caspase-3/7.[11]
Visualizations
References
- 1. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide [pubmed.ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Apoptosis (Annexin V) Plate Assay Kit Annexin V Apoptosis Plate Assay Kit Dojindo [dojindo.com]
- 17. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Potential off-target effects of Onzigolide in long-term treatment
Disclaimer: The following information is provided for research and developmental purposes only. "Onzigolide" is a hypothetical compound presented here for illustrative purposes, and the data and protocols are based on a scientifically plausible, yet fictional, profile of a selective α2C-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the α2C-adrenoceptor (α2C-AR). Its therapeutic effects are believed to be mediated by the blockade of this specific receptor subtype, which is primarily expressed in the central nervous system (CNS) and certain peripheral tissues. The α2C-AR is involved in the negative feedback control of norepinephrine (B1679862) release, and its modulation can impact neurotransmission of dopamine (B1211576) and serotonin (B10506).[1]
Q2: What are the most likely off-target effects of this compound during long-term treatment?
While this compound is designed for high selectivity towards the α2C-AR, potential off-target effects could arise from interactions with other α2-adrenoceptor subtypes (α2A-AR and α2B-AR) or other related G-protein coupled receptors. Long-term administration may unmask low-affinity interactions or lead to adaptive changes in receptor expression. The most anticipated off-target effects are related to the cardiovascular system (hypotension, reflex tachycardia) and the central nervous system (sedation, dizziness), which are more commonly associated with α2A-AR antagonism.[2]
Q3: We are observing unexpected cardiovascular effects in our animal models. Could this be an off-target effect of this compound?
Yes, unexpected cardiovascular effects could indicate off-target activity. While this compound has high selectivity for the α2C-AR, high concentrations or prolonged exposure might lead to antagonism of α2A-ARs, which play a more significant role in cardiovascular regulation. It is recommended to perform a dose-response study and consider profiling this compound against a panel of cardiovascular-related receptors and ion channels.
Q4: Our in vitro assays show inconsistent results in different cell lines. Why might this be happening?
Inconsistent results across different cell lines could be due to variations in the expression levels of α2-adrenoceptor subtypes. Some cell lines may endogenously express α2A-ARs or α2B-ARs, which could confound the results if this compound has any residual activity at these receptors. Additionally, the intracellular localization of α2C-ARs can vary between cell types, which may affect receptor accessibility and signaling.[3] It is crucial to characterize the adrenoceptor expression profile of your chosen cell model.
Troubleshooting Guides
Guide 1: Unexpected In Vitro Signaling Results
Issue: Inconsistent or unexpected downstream signaling (e.g., cAMP levels, ERK phosphorylation) upon this compound application in cultured cells.
| Potential Cause | Troubleshooting Steps |
| Off-target receptor activation/inhibition | 1. Verify the expression of α2A, α2B, and α2C adrenoceptors in your cell line using qPCR or Western blot. 2. Use a more selective α2C-AR agonist as a positive control. 3. Test this compound in a cell line with confirmed exclusive expression of α2C-ARs. |
| Variable intracellular localization of α2C-AR | 1. Perform immunocytochemistry to visualize the subcellular localization of α2C-ARs in your cell line.[3] 2. Some studies suggest that cooling can promote the translocation of α2C-ARs to the cell surface; consider this as an experimental variable.[3] |
| Cell line passage number and genetic drift | 1. Use low-passage number cells for all experiments. 2. Periodically re-characterize your cell line to ensure a consistent receptor expression profile. |
Guide 2: Investigating Off-Target Effects In Vivo
Issue: Observing adverse effects in animal models that are not consistent with selective α2C-AR antagonism (e.g., significant sedation or hypotension).
| Potential Cause | Troubleshooting Steps |
| Poor selectivity at high doses | 1. Conduct a thorough dose-response study to determine the therapeutic window. 2. Compare the effects of this compound with a known non-selective α2-AR antagonist. |
| Metabolite activity | 1. Characterize the major metabolites of this compound. 2. Synthesize and test the primary metabolites for activity at α2-adrenoceptor subtypes. |
| Interaction with other neurotransmitter systems | 1. Evaluate the effect of this compound on dopamine and serotonin turnover in relevant brain regions.[1] 2. Consider potential interactions with other receptor systems through in vitro receptor panel screening. |
Data Presentation
Table 1: Hypothetical Receptor Binding Affinity Profile of this compound
| Receptor | Ki (nM) | Selectivity (fold vs. α2C-AR) |
| α2C-Adrenoceptor | 1.5 | - |
| α2A-Adrenoceptor | 150 | 100x |
| α2B-Adrenoceptor | 450 | 300x |
| α1-Adrenoceptor | > 10,000 | > 6667x |
| β1-Adrenoceptor | > 10,000 | > 6667x |
| Dopamine D2 Receptor | > 5,000 | > 3333x |
| Serotonin 5-HT2A Receptor | > 8,000 | > 5333x |
Table 2: Summary of Hypothetical Adverse Events in a 6-Month Rodent Study
| Adverse Event | This compound (10 mg/kg) | Vehicle Control | Potential Mechanism |
| Mild, transient hypotension | 15% | 2% | Possible low-level α2A-AR antagonism at high doses. |
| Slight increase in locomotor activity | 25% | 5% | Consistent with α2C-AR antagonism and increased dopamine release. |
| Headache-related behaviors (e.g., head scratching) | 10% | 3% | Unknown, potentially related to central neurotransmitter modulation. |
| No significant changes in liver enzymes | < 1% | < 1% | Indicates low risk of hepatotoxicity in this model. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenoceptor Selectivity
-
Cell Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human α2A, α2B, or α2C adrenoceptors.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: Use [3H]-Rauwolscine for α2A and α2C receptors, and [3H]-Prazosin for α2B receptors.
-
Incubation: Incubate cell membranes with the radioligand and varying concentrations of this compound (0.1 nM to 100 µM) for 60 minutes at 25°C.
-
Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate Ki values using non-linear regression analysis of the competition binding curves.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting decision tree.
References
- 1. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. INTRACELLULAR α2C-ADRENOCEPTORS: STORAGE DEPOT, STUNTED DEVELOPMENT OR SIGNALING DOMAIN? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Primary Pituitary Adenoma Cell Culture Response to Onzigolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in primary pituitary adenoma cell culture response to Onzigolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly TBR-760 or BIM-23A760) is a chimeric dopamine-somatostatin compound.[1][2] It functions as a potent agonist for both dopamine (B1211576) type 2 receptors (D2R) and somatostatin (B550006) type 2 receptors (SSTR2).[1] This dual-receptor targeting is designed to offer enhanced efficacy in treating pituitary adenomas, including non-functioning pituitary adenomas (NFPAs), which express both D2R and SSTR2.[1][3]
Q2: Why is there significant variability in the response of primary pituitary adenoma cells to this compound?
Variability in drug response is a common challenge in primary cell culture and can be attributed to several factors:
-
Tumor Heterogeneity: Pituitary adenomas are heterogeneous, with different subpopulations of cells expressing varying levels of D2R and SSTRs. This can lead to differential responses to this compound.
-
Patient-Specific Factors: The genetic background and clinical characteristics of the patient from whom the adenoma was resected can influence the tumor's sensitivity to treatment.
-
Cell Culture Conditions: Primary cell cultures are sensitive to their environment. Minor variations in media composition, cell density, and passage number can alter cellular physiology and drug responsiveness.[4]
-
Presence of Stem-Like Cells: Pituitary adenomas may contain populations of stem-like cells that have different sensitivities to therapeutic agents compared to the bulk of the tumor cells.
Q3: What are the expected outcomes of successful this compound treatment in vitro?
Successful treatment of primary pituitary adenoma cells with this compound is expected to result in:
-
A decrease in hormone secretion (for functioning adenomas).[7][8]
-
Induction of cell cycle arrest and/or apoptosis.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and primary pituitary adenoma cells.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/proliferation assays between replicates. | 1. Uneven cell seeding density.2. Edge effects in multi-well plates.3. Inconsistent drug concentration due to pipetting errors.4. Cell clumping. | 1. Ensure a single-cell suspension before seeding. Perform cell counts accurately.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Calibrate pipettes regularly. Prepare a master mix of the drug dilution.4. Gently triturate the cell suspension before seeding. |
| No significant effect of this compound on cell viability or hormone secretion. | 1. Low expression of D2R and/or SSTR2 in the primary culture.2. Degradation of this compound.3. Sub-optimal drug concentration.4. Rapid cell proliferation outpaces the drug's effect. | 1. Characterize receptor expression using qPCR or immunocytochemistry.2. Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature.3. Perform a dose-response experiment with a wider range of concentrations.4. Optimize cell seeding density to ensure cells are in an exponential growth phase during treatment. |
| High levels of cell death in control (untreated) wells. | 1. Harsh enzymatic digestion during primary culture isolation.2. Sub-optimal culture conditions (media, supplements, CO2 levels).3. Microbial contamination (bacteria, yeast, mycoplasma).4. Fibroblast overgrowth. | 1. Optimize digestion time and enzyme concentration. Consider mechanical dissociation as an alternative.[9]2. Ensure all culture reagents are pre-warmed and the incubator is properly calibrated.3. Regularly test for mycoplasma. Visually inspect cultures for signs of contamination.[10]4. Use techniques to remove fibroblasts during the initial culture setup.[9] |
| Inconsistent hormone secretion assay results. | 1. Variability in cell number between wells.2. Timing of sample collection.3. Degradation of secreted hormones in the culture supernatant. | 1. Normalize hormone levels to the total protein content or cell number in each well.2. Establish a time-course experiment to determine the optimal time point for sample collection.3. Collect supernatant at defined time points and store immediately at -80°C. |
Data Presentation
The following tables provide examples of how to structure quantitative data from this compound experiments. Note: The data presented here is illustrative and should be replaced with your experimental results.
Table 1: Dose-Response Effect of this compound on Primary Pituitary Adenoma Cell Viability
| This compound Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 82.1 | 6.1 |
| 10 | 65.7 | 5.5 |
| 100 | 48.2 | 4.9 |
| 1000 | 30.5 | 3.7 |
Table 2: Effect of this compound on Hormone Secretion in Functional Pituitary Adenoma Cultures
| Treatment (100 nM) | Hormone Level (ng/mL) | Standard Deviation | % Inhibition |
| Control (Vehicle) | 150.4 | 12.3 | 0 |
| This compound | 72.8 | 8.9 | 51.6 |
Experimental Protocols
Protocol 1: Establishment of Primary Pituitary Adenoma Cell Culture
This protocol is adapted from established methods for primary pituitary adenoma culture.[9]
-
Tissue Collection and Transport:
-
Collect fresh pituitary adenoma tissue in a sterile container with ice-cold transport medium (e.g., DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin).
-
Process the tissue within 2-4 hours of surgical resection.
-
-
Tissue Dissociation:
-
In a sterile culture hood, wash the tissue twice with sterile, ice-cold PBS to remove blood and debris.
-
Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.
-
Transfer the fragments to a 15 mL conical tube containing a pre-warmed enzymatic digestion solution (e.g., 0.25% Trypsin-EDTA or collagenase type II).
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Neutralize the enzyme with an equal volume of complete culture medium (DMEM/F-12 with 10% FBS).
-
Gently pipette the cell suspension up and down to further dissociate the tissue into a single-cell suspension.
-
Filter the cell suspension through a 70-µm cell strainer to remove any remaining clumps.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of 1-2 x 10^5 cells/cm² in flasks or plates pre-coated with an extracellular matrix (e.g., Matrigel or collagen).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed primary pituitary adenoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for 48-72 hours. Include a vehicle-only control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Hormone Secretion Assay (ELISA)
-
Plate primary cells from a functional pituitary adenoma in a 24-well plate.
-
Once the cells are 70-80% confluent, replace the medium with a serum-free medium and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound or vehicle for 24-48 hours.
-
Collect the culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of the specific hormone (e.g., GH, ACTH, prolactin) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the hormone concentration to the total protein content of the cells in each well.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in pituitary adenoma cells.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. TBR-760, a Dopamine-Somatostatin Compound, Arrests Growth of Aggressive Nonfunctioning Pituitary Adenomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Tiburio Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. CHIMERIC COMPOUNDS - “Dopastatins”: One Molecule Targeting Two Receptors for the Treatment of Pituitary Tumors [drug-dev.com]
- 4. adl.usm.my [adl.usm.my]
- 5. Triptolide inhibits pituitary adenoma cell viability, migration and invasion via ADAM12/EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin and dopamine receptor interaction in prostate and lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of temozolomide on cell viability in gonadotroph adenoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting inconsistent results in Onzigolide animal studies
This guide provides troubleshooting advice and frequently asked questions for researchers encountering inconsistent results in animal studies involving Onzigolide.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in efficacy between different cohorts of our rheumatoid arthritis rat model. What are the potential causes?
A1: High variability in efficacy, such as inconsistent reduction in paw volume, can stem from several factors:
-
Drug Formulation and Administration: this compound is sensitive to aggregation. Ensure the formulation is prepared fresh before each dosing and that the vehicle is appropriate for the administration route (e.g., oral gavage, intraperitoneal injection). Inconsistent suspension can lead to variable dosing.
-
Animal Health and Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures before the start of the study. Underlying subclinical infections or stress can significantly impact inflammatory responses and drug metabolism.
-
Model Induction: Variability in the induction of the arthritis model (e.g., inconsistent administration of collagen or adjuvant) can lead to different baseline disease severity, impacting the perceived efficacy of this compound.
-
Pharmacokinetics: Inconsistent plasma exposure can lead to variable efficacy. Consider conducting satellite pharmacokinetic (PK) studies to correlate plasma drug levels with efficacy outcomes.
Q2: Our team has noted a discrepancy between in vitro potency (IC50) and in vivo efficacy. What could be the reason?
A2: A disconnect between in vitro and in vivo results is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics and Metabolism: this compound may be rapidly metabolized in vivo, leading to plasma concentrations that do not reach the required therapeutic threshold for a sufficient duration. Refer to the pharmacokinetic data in Table 1 for expected exposure levels.
-
Target Engagement: The drug may not be reaching the target tissue at a high enough concentration to effectively inhibit Kinase X (KX). Consider performing tissue distribution studies or measuring target engagement in the tissue of interest.
-
Plasma Protein Binding: High plasma protein binding can reduce the free fraction of this compound available to interact with its target.
-
Off-Target Effects: In vivo, the observed phenotype may be a result of off-target effects that are not captured in the in vitro assays.
Troubleshooting Guides
Issue 1: Inconsistent Plasma Concentrations of this compound
If you are observing high inter-animal variability in the plasma concentrations of this compound, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting inconsistent this compound plasma levels.
Issue 2: Lack of Efficacy Despite Adequate Plasma Exposure
If pharmacokinetic data shows adequate plasma levels of this compound but the desired efficacy is not observed, consider the following:
-
Target Engagement: Confirm that this compound is engaging its target, Kinase X (KX), in the target tissue. This can be assessed by measuring the phosphorylation of a downstream substrate of KX.
-
Signaling Pathway Redundancy: The targeted pathway may have redundant signaling mechanisms that compensate for the inhibition of KX.
-
Disease Model Specifics: The chosen animal model may not be fully dependent on the KX signaling pathway.
The proposed signaling pathway for this compound's mechanism of action is detailed below. Understanding this pathway is crucial for identifying appropriate biomarkers for target engagement and pharmacodynamic response.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effect.
Quantitative Data Summary
The following tables summarize key data from hypothetical preclinical studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Oral Gavage (20 mg/kg) | Intravenous (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 2100 ± 300 |
| Tmax (h) | 1.5 | 0.1 |
| AUC0-24h (ng·h/mL) | 4500 ± 900 | 3200 ± 600 |
| Bioavailability (%) | ~35 | N/A |
| Half-life (h) | 4.2 | 3.8 |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of this compound in a Rat Collagen-Induced Arthritis Model
| Treatment Group | Dose (mg/kg, oral, daily) | Paw Volume Reduction (%) |
| Vehicle | 0 | 5 ± 3 |
| This compound | 10 | 25 ± 15 |
| This compound | 30 | 55 ± 10 |
| Dexamethasone (Control) | 1 | 70 ± 8 |
Paw volume reduction measured at day 14 post-treatment initiation. Data are mean ± standard deviation.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring continuously to create a homogeneous suspension at the desired concentration (e.g., 5 mg/mL).
-
Prepare the formulation fresh daily and keep it under constant agitation to prevent settling.
-
-
Animal Dosing:
-
Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least 7 days.
-
Fast the animals for 4 hours prior to dosing.
-
Administer the this compound suspension via oral gavage at a volume of 4 mL/kg.
-
Return animals to their cages with free access to food and water.
-
Protocol 2: Assessment of Paw Volume in Collagen-Induced Arthritis Model
-
Model Induction:
-
Induce arthritis in rats by intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
-
Measurement:
-
Use a plethysmometer to measure the volume of both hind paws before treatment initiation (baseline) and at specified time points during the study.
-
Gently immerse the paw in the plethysmometer's measuring chamber up to the anatomical landmark (e.g., the lateral malleolus).
-
Record the water displacement as the paw volume.
-
-
Data Analysis:
-
Calculate the percentage reduction in paw volume for each animal relative to the vehicle control group.
-
Technical Support Center: Onzigolide and Neuroendocrine Tumors
Disclaimer: As of December 2025, "Onzigolide" is not a recognized drug in published scientific literature for the treatment of neuroendocrine tumors (NETs). This technical support center provides guidance on investigating potential resistance mechanisms to a novel therapeutic agent, using established principles and examples from other targeted therapies in NETs.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy of this compound in our long-term cell culture models of neuroendocrine tumors. What are the potential general mechanisms of acquired resistance?
A1: Acquired resistance to targeted therapies in neuroendocrine tumors is a multifaceted issue. Several key mechanisms, observed with other agents, could be at play:
-
Alterations in the Drug Target: Genetic mutations or changes in the expression level of the molecular target of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. A common example in NETs is the activation of the PI3K/Akt/mTOR pathway.[1]
-
Changes in Drug Metabolism or Efflux: The cancer cells might increase the expression of drug efflux pumps (like P-glycoprotein), which actively remove this compound from the cell, reducing its intracellular concentration.
-
Tumor Heterogeneity and Clonal Selection: The initial tumor may consist of a mixed population of cells. This compound may eliminate the sensitive cells, allowing a pre-existing resistant subclone to proliferate and become dominant.[2]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance without changing the DNA sequence itself.
Q2: How can we determine if our neuroendocrine tumor model has primary resistance to this compound?
A2: Primary resistance means the drug is ineffective from the beginning of the treatment.[2] To investigate this, consider the following:
-
Target Expression Analysis: Confirm that the intended molecular target of this compound is expressed in your tumor models. This can be done using techniques like Western Blot, immunohistochemistry (IHC), or mass spectrometry.
-
Assessment of Downstream Signaling: Even if the target is present, the signaling pathway it belongs to may not be the primary driver of proliferation in your specific model. Analyze the baseline activity of key cancer-related pathways.
-
Genetic Profiling: Sequence key oncogenes and tumor suppressor genes in your models to identify mutations that could confer resistance from the outset.
Q3: We suspect alterations in a signaling pathway are causing resistance. Which pathways are most commonly implicated in drug resistance in neuroendocrine tumors?
A3: The PI3K/Akt/mTOR pathway is a central hub for cell growth, proliferation, and survival, and its dysregulation is frequently linked to resistance against various targeted therapies in NETs.[1] Inhibition of one component of this pathway can sometimes lead to feedback activation of other components.[2] Other important pathways include those involved in angiogenesis, such as the VEGF and PDGF signaling pathways , and pathways related to cell cycle control.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Ensure consistent passage numbers are used for experiments. |
| Reagent Variability | Aliquot and store this compound according to the manufacturer's instructions. Use fresh dilutions for each experiment. Qualify new batches of media and supplements. |
| Assay Conditions | Optimize cell seeding density to ensure logarithmic growth during the assay. Standardize incubation times and reagent addition steps. |
Problem 2: Western blot analysis shows no change in the downstream markers of the this compound target after treatment.
| Possible Cause | Troubleshooting Steps |
| Ineffective Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. |
| Incorrect Timepoint | Conduct a time-course experiment to identify the timepoint of maximal pathway inhibition. |
| Antibody Issues | Validate primary and secondary antibodies. Run positive and negative controls. |
| Rapid Pathway Reactivation | Investigate for feedback loops that may quickly restore pathway activity. This may require analyzing earlier timepoints. |
Data Presentation
Table 1: Hypothetical Data on this compound Efficacy in a Panel of Neuroendocrine Tumor Cell Lines
| Cell Line | Primary Site | This compound IC50 (nM) | Target Expression (Relative Units) | Status of Pathway 'X' |
| BON-1 | Pancreas | 50 | 1.2 | Wild-Type |
| QGP-1 | Pancreas | 75 | 1.0 | Wild-Type |
| NCI-H727 | Lung | >1000 | 0.2 | Mutant |
| KRJ-I | Small Intestine | 250 | 0.8 | Wild-Type |
This table illustrates how to correlate drug sensitivity (IC50) with molecular characteristics of the tumor cells.
Table 2: Example of Gene Expression Changes in this compound-Resistant vs. Sensitive NET Models
| Gene | Function | Fold Change (Resistant/Sensitive) | p-value |
| ABC B1 | Drug Efflux Pump | +8.5 | <0.01 |
| AKT1 | Signaling | +4.2 | <0.01 |
| TargetGene | This compound Target | -6.0 | <0.01 |
| CCND1 | Cell Cycle | +3.5 | <0.05 |
This table shows how to present gene expression data to identify potential resistance mechanisms.
Experimental Protocols
Protocol 1: Assessing Cell Viability with a Resazurin-Based Assay
-
Cell Seeding: Plate neuroendocrine tumor cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Reagent Addition: Add resazurin (B115843) solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-only controls and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Sample Preparation: Treat cells with this compound at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: PI3K/Akt/mTOR pathway with a hypothetical this compound target.
Caption: Logical relationships of key drug resistance mechanisms.
References
Improving the therapeutic window of chimeric dopamine-somatostatin agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chimeric dopamine-somatostatin agonists.
Frequently Asked Questions (FAQs)
1. What is the rationale behind developing chimeric dopamine-somatostatin agonists?
The development of chimeric dopamine-somatostatin agonists is based on the co-expression of somatostatin (B550006) receptors (SSTRs) and dopamine (B1211576) D2 receptors (D2R) in various neuroendocrine neoplasms (NENs).[1][2][3] Studies have shown that these receptors can form heterodimers, leading to enhanced functional activity and signaling.[4][5] By combining the functionalities of both a somatostatin analog and a dopamine agonist into a single molecule, these chimeras aim to provide a more potent and efficacious treatment for NENs compared to single-receptor agonists.[6]
2. How do chimeric dopamine-somatostatin agonists exert their effects?
These chimeric agonists bind to both SSTRs (primarily SSTR2 and SSTR5) and D2R.[7] This dual binding activates downstream signaling pathways that inhibit hormone secretion and cell proliferation.[3][8] The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and modulation of MAPK/ERK and PI3K/Akt pathways, are also involved.[1]
3. What are the key differences in efficacy between various chimeric dopamine-somatostatin agonists?
The efficacy of different chimeric agonists can vary depending on their binding affinities for the respective receptor subtypes and the specific cellular context. For instance, some chimeras may exhibit a higher potency for inhibiting growth hormone (GH) secretion, while others might be more effective at suppressing prolactin (PRL) release.[6] The cellular response is also highly dependent on the expression profile of SSTR and D2R subtypes on the target cells.[9]
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Cell Line Receptor Profile. The antiproliferative and antisecretory effects of chimeric agonists are highly dependent on the specific SSTR and D2R subtypes expressed by the cell line. Different neuroendocrine tumor cell lines can have vastly different receptor expression profiles.[9]
-
Troubleshooting Tip: Before starting your experiments, thoroughly characterize the SSTR and D2R expression profile of your cell line using techniques like qPCR or Western blotting. This will help you select the most appropriate chimeric agonist and interpret your results accurately.
-
-
Possible Cause 2: Discrepancies between 2D and 3D Cell Culture Models. Results obtained from traditional 2D monolayer cultures may not accurately reflect the in vivo situation. 3D spheroid cultures can offer a more physiologically relevant model.[10] For example, the anti-secretory effects of some chimeras are more pronounced in 3D models.
-
Troubleshooting Tip: Consider using 3D cell culture models, such as spheroids, to better mimic the tumor microenvironment. Be aware that receptor expression levels can differ between 2D and 3D cultures.[10]
-
-
Possible Cause 3: Compound Stability. While many chimeric compounds are stable in vitro, it is crucial to ensure their integrity throughout the experiment.[10]
-
Troubleshooting Tip: Follow the manufacturer's storage and handling instructions carefully. For long-term experiments, consider the stability of the compound in your culture medium at 37°C.
-
Issue 2: Difficulty in interpreting signaling pathway data.
-
Possible Cause: Complex Crosstalk between Pathways. The signaling pathways activated by chimeric agonists are complex and can involve significant crosstalk. The formation of SSTR-D2R heterodimers can lead to unique signaling cascades that are different from those activated by single-receptor agonists.[4][5]
-
Troubleshooting Tip: When investigating signaling pathways, use a combination of specific inhibitors and activators for both somatostatin and dopamine receptors to dissect the contribution of each pathway. The use of single-receptor agonists as controls is also essential.
-
In Vivo Experimentation
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Pharmacokinetics and Metabolism. A chimeric agonist that is highly potent in vitro may not translate to high efficacy in vivo due to poor pharmacokinetic properties or rapid metabolism. For example, the chimeric compound BIM-23A760 was found to produce a metabolite with dopaminergic activity that accumulates over time and interferes with the parent compound's activity.[6]
-
Troubleshooting Tip: Conduct thorough pharmacokinetic and metabolism studies for your chimeric agonist. Monitor for the formation of active metabolites that could influence the overall in vivo effect.
-
-
Possible Cause 2: Off-Target Effects. In a complex biological system, chimeric agonists may have off-target effects that were not apparent in in vitro studies. These can lead to unexpected side effects or a reduced therapeutic window.
-
Troubleshooting Tip: Perform comprehensive toxicology and safety pharmacology studies to identify potential off-target effects. Dose-escalation studies are crucial to determine the maximum tolerated dose and the optimal therapeutic window.
-
Quantitative Data Summary
Table 1: Binding Affinities (IC50, nM) of Selected Chimeric Dopamine-Somatostatin Agonists
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | D2R | Reference |
| BIM-23A760 | >1000 | 0.4 | 120 | >1000 | 11 | 18 | [1] |
| BIM-23A761 | >1000 | 1.8 | 350 | >1000 | 25 | 12 | [1] |
| TBR-065 | - | Agonist | - | - | Partial Agonist | Agonist | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed information.
Table 2: In Vitro Efficacy (IC50) of Chimeric Agonists on Cell Proliferation
| Cell Line | Compound | IC50 (nM) | Reference |
| NCI-H720 | BIM-23A760 | 18.3 | [9] |
| NCI-H720 | BIM-23A761 | 4.2 | [9] |
| NCI-H727 | BIM-23A761 | 5.5 | [9] |
Experimental Protocols
1. General Methodology for Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the chimeric dopamine-somatostatin agonist. Include appropriate controls such as a vehicle control and single-receptor agonists.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. General Methodology for Hormone Secretion Assay
-
Cell Culture: Culture hormone-secreting cells (e.g., pituitary adenoma cells) in appropriate media.
-
Treatment: Treat the cells with the chimeric agonist at various concentrations for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Hormone Quantification: Measure the concentration of the secreted hormone (e.g., GH, PRL) in the supernatant using a specific and sensitive immunoassay, such as ELISA.
-
Data Analysis: Normalize the hormone levels to the cell number or total protein content and compare the treated groups to the control group to determine the inhibitory effect of the agonist.
3. General Methodology for Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing the target SSTR and D2R.
-
Radioligand Incubation: Incubate the cell membranes with a radiolabeled ligand specific for either SSTR or D2R in the presence of increasing concentrations of the unlabeled chimeric agonist.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the chimeric agonist to determine the binding affinity (Ki or IC50).
Visualizations
Caption: Signaling pathway of chimeric dopamine-somatostatin agonists.
Caption: General experimental workflow for chimeric agonist evaluation.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. Somatostatin-Dopamine Chimeric Molecules in Neuroendocrine Neoplasms | MDPI [mdpi.com]
- 2. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Receptors for dopamine and somatostatin: formation of hetero-oligomers with enhanced functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin-dopamine chimeras: a novel approach to treatment of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Control of pituitary adenoma cell proliferation by somatostatin analogs, dopamine agonists and novel chimeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Cytotoxicity of Novel Somatostatin and dopamine Chimeric compounds on Bronchopulmonary and Small intestinal Neuroendocrine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of novel somatostatin-dopamine chimeric drugs in 2D and 3D cell culture models of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Side Effects of Dual D2R and SSTR Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of dual Dopamine (B1211576) D2 Receptor (D2R) and Somatostatin (B550006) Receptor (SSTR) agonism. The following information is intended to help mitigate potential side effects and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated side effects of dual D2R and SSTR agonism?
A1: Dual D2R and SSTR agonists can elicit a range of side effects, largely predictable from the individual actions of each receptor type. The most commonly reported adverse events include gastrointestinal disturbances such as nausea, vomiting, abdominal pain, and diarrhea.[1] Other potential side effects encompass metabolic changes, particularly hyperglycemia, as well as cardiovascular effects like orthostatic hypotension and injection site reactions.[2]
Q2: Why is hyperglycemia a particular concern with some dual D2R/SSTR agonists?
A2: Hyperglycemia is a notable concern due to the activation of SSTR5.[3] While SSTR2 activation can inhibit glucagon (B607659) secretion, SSTR5 activation directly suppresses insulin (B600854) secretion from pancreatic beta cells.[3] Therefore, a dual agonist with high potency at SSTR5 may disrupt glucose homeostasis, leading to elevated blood glucose levels. This has been a limiting factor in the development of therapies that are highly active at SSTR5.[3]
Q3: What are the potential advantages of using a single chimeric molecule over a combination of individual D2R and SSTR agonists?
A3: Chimeric molecules, or "dopastatins," are designed to target both receptors simultaneously with a single compound. This approach can offer enhanced potency and efficacy compared to the co-administration of separate agonists.[4] The formation of D2R-SSTR heterodimers, which can alter signaling properties, may be more effectively targeted by a single chimeric ligand.[4] However, it's important to note that chronic administration of some chimeric compounds has led to the accumulation of metabolites with altered activity profiles, which can interfere with the parent compound's efficacy.[4]
Q4: Are there strategies to manage the gastrointestinal side effects observed with dual D2R/SSTR agonists?
A4: Yes, several strategies can be employed to manage gastrointestinal side effects. For nausea and vomiting, which are common with dopamine agonists, a gradual dose titration at the beginning of treatment can help improve tolerability. Administering the compound with food may also lessen these effects. In a clinical setting, anti-emetic medications that do not block dopamine receptors, such as ondansetron, can be considered. For diarrhea, which is more commonly associated with somatostatin analogs, dietary modifications and anti-diarrheal agents may be beneficial.
Q5: How can I differentiate the signaling effects of D2R versus SSTR activation in my experiments?
A5: Deconvoluting the signaling pathways requires a combination of pharmacological and molecular tools. The use of selective antagonists for either D2R (e.g., haloperidol) or a specific SSTR subtype can block the contribution of that receptor to the overall signaling output. Additionally, using cell lines that express only one of the two receptors can serve as a control to understand the individual signaling profile of each receptor in response to the dual agonist.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in cAMP or β-arrestin assays | - Autocrine signaling in cell lines.- High receptor expression leading to constitutive activity.- Reagent or buffer contamination. | - Perform serum starvation for varying durations before the assay.- Test multiple clones with different receptor expression levels.- Ensure all reagents and buffers are freshly prepared and filtered. |
| Low or no agonist-stimulated response | - Low receptor expression or incorrect receptor subtype.- Inactive or degraded agonist.- Suboptimal assay conditions (incubation time, temperature). | - Confirm receptor expression via Western blot or qPCR.- Use a fresh batch of the agonist and verify its activity with a known positive control.- Perform time-course and temperature optimization experiments. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent reagent preparation.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and use calibrated pipettes.- Include appropriate positive and negative controls in every assay plate. |
| Difficulty in deconvoluting D2R and SSTR signaling | - Signal crosstalk between the two pathways.- Formation of heterodimers with altered signaling properties. | - Use selective antagonists for each receptor to isolate the signaling contribution.- Employ FRET or BRET assays to investigate receptor dimerization.- Compare signaling in cells expressing single receptors versus both. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Significant hyperglycemia observed in animal models | - High SSTR5 agonist activity of the compound. | - Co-administer a GLP-1 receptor agonist or a DPP-4 inhibitor to counteract the effects on insulin and incretin (B1656795) secretion.- Monitor blood glucose levels closely and adjust the dose of the dual agonist if possible.- Consider using an animal model with a different SSTR expression profile if relevant to the research question. |
| Pronounced gastrointestinal side effects (e.g., diarrhea, delayed gastric emptying) | - Strong SSTR-mediated inhibition of gut motility and secretions. | - Start with a lower dose and gradually escalate to improve tolerance.- Provide supportive care, such as ensuring adequate hydration.- If studying efficacy, consider a different route of administration that may reduce local gastrointestinal exposure. |
| Orthostatic hypotension | - D2R-mediated vasodilation. | - In preclinical models, monitor blood pressure and heart rate. A gradual dose titration may mitigate this effect. In a clinical context, this would require careful monitoring and dose adjustment. |
Quantitative Data on Side Effects
While comprehensive quantitative data on the side effects of dual D2R/SSTR agonists are still emerging, data from combination therapies and early clinical trials of chimeric molecules provide valuable insights.
Table 1: Summary of Adverse Events from a Study of Combined Oral Octreotide (B344500) and Cabergoline Therapy in Acromegaly [5]
| Adverse Event | Frequency (n=14) |
| Diarrhea | 4 |
| Nausea | 3 |
| Abdominal pain | 2 |
| Headache | 2 |
| Arthralgia | 2 |
| Fatigue | 2 |
Note: The incidence and nature of adverse events with the combined treatment were reported to be similar to the known safety profile of octreotide and the disease burden of acromegaly. No serious adverse events or discontinuations due to adverse events were reported in this sub-study.[5]
Table 2: Commonly Observed Adverse Events in a First-in-Human Clinical Trial of a Novel Somatostatin-Dopamine Chimera (BIM23B065) [2]
| Adverse Event | Observation |
| Orthostatic hypotension | Commonly observed at high doses |
| Injection site reactions | Commonly observed at high doses |
Note: A 6-day up-titration period was successful in lowering the cardiovascular effects in the multiple ascending dose part of the study.[2]
Experimental Protocols
In Vitro Assessment of cAMP Inhibition (Gαi Signaling)
Objective: To determine the potency and efficacy of a dual D2R/SSTR agonist in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use a cell line co-expressing the human D2R and the relevant SSTR subtype (e.g., SSTR2 or SSTR5). HEK293 or CHO cells are commonly used.
-
Cell Plating: Seed the cells in a 96-well or 384-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Assay Preparation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dual agonist.
-
Add the agonist to the cells and co-incubate with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Assessment of β-Arrestin Recruitment
Objective: To measure the recruitment of β-arrestin to D2R and SSTR upon agonist stimulation.
Methodology:
-
Assay Principle: Utilize a commercially available assay system, such as the DiscoverX PathHunter or BRET-based assays. These assays typically use engineered cell lines expressing the receptor tagged with a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Cell Plating: Seed the engineered cells in a 96-well or 384-well white, clear-bottom plate.
-
Compound Treatment:
-
Prepare serial dilutions of the dual agonist.
-
Add the agonist to the cells.
-
-
Incubation: Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
Signal Detection:
-
Add the detection reagents provided with the kit.
-
Measure the luminescence or BRET signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
D2R and SSTR Signaling Pathways
Dual D2R and SSTR agonists primarily signal through the Gαi subunit of heterotrimeric G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors. Additionally, these receptors can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. The formation of D2R-SSTR heterodimers can lead to altered signaling properties, including changes in ligand binding, G-protein coupling, and β-arrestin recruitment.
Caption: D2R and SSTR dual agonism signaling pathway.
Experimental Workflow for Characterizing a Novel Dual D2R/SSTR Agonist
The following workflow outlines the key steps in the preclinical characterization of a novel dual D2R/SSTR agonist, with a focus on assessing both efficacy and potential side effects.
Caption: Preclinical workflow for a dual D2R/SSTR agonist.
References
- 1. Adverse events associated with somatostatin analogs in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHIMERIC COMPOUNDS - “Dopastatins”: One Molecule Targeting Two Receptors for the Treatment of Pituitary Tumors [drug-dev.com]
- 4. Somatostatin-dopamine chimeras: a novel approach to treatment of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addition of Cabergoline to Oral Octreotide Capsules May Improve Biochemical Control in Patients With Acromegaly Who Are Inadequately Controlled With Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Onzigolide vs. Cabergoline and Octreotide Combination Therapy: A Comparative Guide for Neuroendocrine Tumor Researchers
For researchers and drug development professionals navigating the landscape of therapeutic options for neuroendocrine tumors, particularly pituitary adenomas, this guide provides a detailed comparison between the investigational drug onzigolide and the established combination therapy of cabergoline (B1668192) and octreotide (B344500). This document synthesizes available preclinical and clinical data, outlines experimental methodologies, and visualizes key pathways to offer an objective assessment of their respective profiles.
Executive Summary
This compound (TBR-760) is a novel chimeric molecule designed to simultaneously target dopamine (B1211576) D2 (D2R) and somatostatin (B550006) subtype 2 (SSTR2) receptors. Preclinical studies have shown its potential in inhibiting tumor growth. However, its clinical development for acromegaly has been discontinued, with current efforts focused on non-functioning pituitary adenomas (NFPAs). In contrast, the combination of cabergoline, a D2R agonist, and octreotide, a somatostatin analog primarily targeting SSTR2, is a well-documented therapeutic strategy, particularly for acromegaly, with a considerable body of clinical evidence supporting its efficacy and safety.
Mechanism of Action: A Tale of Two Approaches
Both this compound and the cabergoline-octreotide combination leverage the inhibitory effects of dopamine and somatostatin signaling on pituitary tumor cells. However, they do so through distinct molecular entities.
This compound: As a single chimeric molecule, this compound possesses high affinity for both D2R and SSTR2.[1] This dual agonism is intended to induce apoptosis and inhibit cellular proliferation in tumor cells expressing these receptors.
Cabergoline and Octreotide Combination: This approach utilizes two separate drugs to achieve a similar dual-receptor targeting effect. Cabergoline is a potent D2R agonist, while octreotide is a somatostatin analog with a high affinity for SSTR2 and a moderate affinity for SSTR5. The combination aims for a synergistic or additive effect on inhibiting hormone secretion and tumor growth.
Preclinical and Clinical Efficacy: A Data-Driven Comparison
A direct head-to-head clinical trial comparing this compound with the cabergoline and octreotide combination is not available. Therefore, this comparison is based on data from separate studies.
This compound (TBR-760)
This compound's development for acromegaly and malignant carcinoid syndrome has been discontinued. Its primary clinical investigation is for non-functioning pituitary adenomas (NFPAs).
Preclinical Data (NFPA Mouse Model): A study in a mouse model with aggressive NFPAs demonstrated that TBR-760 completely arrested tumor growth over an 8-week period.[1][2] Notably, tumor shrinkage was observed in 20% of the mice treated with this compound.[1]
Clinical Data: A Phase II, randomized, double-blind, placebo-controlled study (EudraCT 2019-003142-32) was initiated to assess the safety and efficacy of this compound in adult patients with NFPAs. However, publicly available quantitative results from this trial are limited.
Cabergoline and Octreotide Combination Therapy
This combination has been extensively studied, particularly in patients with acromegaly who are resistant to somatostatin analog monotherapy.
Acromegaly: A meta-analysis of five studies showed that the addition of cabergoline to ongoing somatostatin analog treatment normalized Insulin-like Growth Factor-1 (IGF-I) levels in 52% of patients who had not responded to somatostatin analogs alone.[3] Another prospective study on 34 patients with acromegaly resistant to octreotide LAR reported that the combination therapy normalized IGF-I levels in 56% of patients.[4]
Prolactinomas: In cases of dopamine agonist-resistant prolactinomas, the addition of octreotide has shown promise. In a study of five patients with multiresistant macroprolactinomas, the combination therapy resulted in a significant reduction in prolactin concentrations and a 93% reduction in adenoma size in two of the patients.[5] A case report of a dopamine-agonist resistant macroprolactinoma also showed normalization of prolactin levels after 12 months of combined cabergoline and octreotide therapy.[6]
Cushing's Disease: The evidence for the combination therapy in Cushing's disease is more limited and primarily based on case reports and small series. Some studies suggest a potential benefit in controlling hypercortisolism.[7][8]
Table 1: Summary of Efficacy Data
| Therapy | Indication | Key Efficacy Endpoint | Reported Efficacy |
| This compound (TBR-760) | Non-Functioning Pituitary Adenoma (NFPA) | Tumor Growth Arrest (Preclinical) | Complete arrest of tumor growth in a mouse model.[1][2] |
| Tumor Shrinkage (Preclinical) | Observed in 20% of mice.[1] | ||
| Cabergoline + Octreotide | Acromegaly (Somatostatin Analog Resistant) | IGF-I Normalization | 52% - 56% of patients.[3][4] |
| Prolactinoma (Dopamine Agonist Resistant) | Prolactin Reduction & Tumor Shrinkage | Significant reduction in 2 out of 5 patients in one study.[5] | |
| Cushing's Disease | Control of Hypercortisolism | Limited evidence from case reports.[7][8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective evaluation of therapeutic efficacy. Below are outlines of key methodologies employed in the assessment of these treatments.
Hormone Level Assessment
Principle: The measurement of hormone levels, such as IGF-I, Growth Hormone (GH), and prolactin, is fundamental in assessing the biochemical response to treatment. Immunoassays are the most common methods used.
Methodology:
-
Sample Collection: Serum or plasma is collected from patients at baseline and at specified intervals during treatment.
-
Assay Type: Chemiluminescence immunoassays (CIAs) or immunoradiometric assays (IRMAs) are commonly used. These assays utilize specific antibodies to quantify the hormone of interest.
-
Standardization: It is crucial to use assays calibrated against international standards, such as the World Health Organization (WHO) standards for IGF-I, to ensure comparability of results across different studies and laboratories.
-
Data Analysis: Hormone levels are typically reported as absolute values and as a percentage of the upper limit of the normal range (ULN), adjusted for age and sex.
Tumor Volume Assessment
Principle: Magnetic Resonance Imaging (MRI) is the gold standard for evaluating changes in pituitary adenoma volume in response to therapy.
Methodology:
-
Image Acquisition: High-resolution T1-weighted MRI scans of the pituitary are obtained before and during treatment. The use of a 3T MRI scanner is often preferred for better spatial resolution.
-
Volumetric Analysis:
-
Manual Segmentation: A neuroradiologist manually outlines the tumor on each MRI slice. The total tumor volume is then calculated by summing the areas of the tumor on each slice and multiplying by the slice thickness.
-
3D Volumetric Software: More advanced techniques utilize software (e.g., ITK-SNAP, 3D Slicer) for semi-automated or manual segmentation of the tumor in three dimensions, which can provide a more accurate volume measurement, especially for irregularly shaped tumors.[9][10][11]
-
-
Data Analysis: Tumor volume reduction is typically expressed as a percentage change from baseline. A significant reduction is often defined as a decrease of 20% or more.
Safety and Tolerability
This compound: As clinical trial data is not widely available, a comprehensive safety profile for this compound in humans cannot be detailed.
Cabergoline and Octreotide Combination: The adverse effects of the combination therapy are generally the sum of the side effects of the individual drugs.
-
Cabergoline: Common side effects include nausea, headache, dizziness, and fatigue. A potential serious side effect, though rare at the doses used for pituitary adenomas, is cardiac valvulopathy.
-
Octreotide: Gastrointestinal disturbances (diarrhea, nausea, abdominal pain) are common, particularly at the beginning of treatment. Gallbladder abnormalities, including cholelithiasis, can also occur.
Conclusion
The combination of cabergoline and octreotide represents a valuable and evidence-based treatment option for patients with acromegaly who are not adequately controlled on somatostatin analog monotherapy, and it shows promise in a subset of patients with resistant prolactinomas. Its efficacy in normalizing hormone levels and reducing tumor volume is well-documented in numerous clinical studies.
This compound, with its innovative chimeric design, holds theoretical advantages in targeting both D2R and SSTR2 with a single molecule. Preclinical data in NFPAs are encouraging. However, the discontinuation of its development for acromegaly and the current lack of published clinical efficacy and safety data in humans make it a prospective, rather than an established, therapeutic option.
For researchers and drug developers, the journey of this compound underscores the challenges of translating promising preclinical findings into clinical success across different indications. The continued clinical investigation of this compound in NFPAs will be critical in defining its ultimate role in the management of pituitary tumors. In the interim, the combination of cabergoline and octreotide remains a key component of the therapeutic armamentarium for functional pituitary adenomas.
References
- 1. Efficacy of combined octreotide and cabergoline treatment in patients with acromegaly: a retrospective clinical study and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Place of cabergoline in acromegaly: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Treatment of multiresistant prolactinomas with a combination of cabergoline and octreotide LAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of the combined cabergoline and octreotide treatment in a case of a dopamine-agonist resistant macroprolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Update in the medical therapy of Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-Dimensional Volumetric Segmentation of Pituitary Tumors: Assessment of Inter-rater Agreement and Comparison with Conventional Geometric Equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-Dimensional Volumetric Segmentation of Pituitary Tumors: Assessment of Inter-rater Agreement and Comparison with Conventional Geometric Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pituitary Adenoma Volumetry with 3D Slicer | PLOS One [journals.plos.org]
Onzigolide (TBR-760) Efficacy in Non-Functioning Pituitary Adenomas: A Comparative Analysis with Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chimeric dopamine-somatostatin agonist Onzigolide (TBR-760) with the established dopamine (B1211576) agonists, cabergoline (B1668192) and bromocriptine (B1667881), in the context of non-functioning pituitary adenomas (NFPAs). This analysis is based on available preclinical and clinical data, focusing on receptor binding affinity, in vitro efficacy, and mechanism of action.
Executive Summary
This compound (TBR-760) is a novel chimeric molecule that uniquely combines the functionalities of both a dopamine and a somatostatin (B550006) agonist, with high affinity for dopamine D2 receptors (D2R) and somatostatin receptor subtype 2 (SSTR2). Preclinical evidence suggests that this compound's dual-receptor targeting may offer a distinct therapeutic advantage in controlling NFPA growth. In vitro studies on primary human NFPA cultures demonstrate that this compound effectively inhibits cell proliferation, with an efficacy comparable to the potent dopamine agonist cabergoline. While direct comparative in vivo and clinical trial data are limited, the unique mechanism of this compound presents a promising avenue for the medical management of NFPAs.
Receptor Binding Affinity
A key determinant of a drug's efficacy is its affinity for its target receptors. The following table summarizes the available binding affinity data (Ki values) for this compound, cabergoline, and bromocriptine. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound (TBR-760/BIM-23A760) | Dopamine D2 Receptor (D2R) | High Affinity (Specific Ki values not publicly available)[1] |
| Somatostatin Receptor 2 (SSTR2) | High Affinity (Specific Ki values not publicly available)[1] | |
| Somatostatin Receptor 5 (SSTR5) | Data not available | |
| Cabergoline | Dopamine D2 Receptor (D2R) | 0.61 nM[2] |
| Dopamine D3 Receptor (D3R) | 1.27 nM[2] | |
| Bromocriptine | Dopamine D2 Receptor (D2R) | Ki(D1)/Ki(D2) ratio = 60 (Specific Ki for D2 not detailed in the provided source)[3] |
| Dopamine D3 Receptor (D3R) | Ki(D3)/Ki(D2) ratio = 5.4[3] |
In Vitro Efficacy in Non-Functioning Pituitary Adenomas
A multi-center preclinical study provides a direct comparison of the antiproliferative effects of this compound and cabergoline on primary cultures of human NFPAs.
| Compound | Efficacy Metric | Result |
| This compound (TBR-760/BIM-23A760) | Inhibition of Cell Proliferation ([3H]thymidine incorporation) | Significant inhibition in 23 out of 38 (60%) of NFPA cultures.[1] |
| EC50 for Proliferation Inhibition | 1.2 pM[1] | |
| Cabergoline | Inhibition of Cell Proliferation | Significant inhibition in 18 out of 27 (67%) of NFPA cultures.[1] |
| Reduction in Cell Viability | -25% in D2R expressing tumors[4] | |
| Bromocriptine | Inhibition of Cell Proliferation | Induces a dose-dependent delay in cell cycle traverse.[5] |
These results indicate that this compound's efficacy in inhibiting NFPA cell proliferation in vitro is comparable to that of cabergoline.
Signaling Pathways and Mechanism of Action
This compound's chimeric nature allows it to engage two distinct signaling pathways, potentially leading to a more robust anti-tumor effect.
Studies have shown that this compound exerts its antiproliferative and cytotoxic effects in human NFPAs primarily through the activation of the ERK1/2 and p38 MAPK pathways, which is mainly mediated by its binding to the D2 receptor.[4]
In contrast, traditional dopamine agonists like cabergoline and bromocriptine primarily act through the D2 receptor, leading to the inhibition of cell proliferation and, in some cases, the reduction of vascular endothelial growth factor (VEGF) secretion.[4]
Experimental Protocols
Primary Culture of Human Non-Functioning Pituitary Adenomas
A standardized protocol for the establishment of primary cultures from human NFPA surgical specimens is crucial for in vitro drug testing.
Detailed Steps:
-
Specimen Collection: Fresh surgical tissue from patients undergoing transsphenoidal surgery for NFPA is collected in a sterile transport medium.
-
Tissue Dissociation: The tissue is mechanically minced and then enzymatically digested, typically using a solution containing collagenase and dispase, to obtain a single-cell suspension.
-
Fibroblast Removal: To enrich for adenoma cells, the cell suspension is subjected to a pre-plating step where rapidly adhering fibroblasts are removed.
-
Cell Culture: The enriched adenoma cells are plated in multi-well plates coated with an extracellular matrix component (e.g., laminin) and cultured in a serum-free or low-serum medium supplemented with growth factors.
-
Drug Incubation: After a period of stabilization, the cultured cells are treated with varying concentrations of this compound, cabergoline, or bromocriptine for a defined period (e.g., 24-72 hours).
-
Assessment of Cell Proliferation/Viability: Cell proliferation is commonly measured by the incorporation of [3H]thymidine into newly synthesized DNA. Cell viability can be assessed using colorimetric assays such as the MTT assay.
Receptor Binding Assays
Receptor binding assays are performed to determine the affinity of a compound for its target receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines or tissues that express the receptor of interest (e.g., D2R, SSTR2).
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor.
-
Displacement: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.
-
Separation and Quantification: After reaching equilibrium, the bound radioligand is separated from the free radioligand, and the amount of radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound (TBR-760) represents a rational drug design that leverages the co-expression of dopamine and somatostatin receptors in a significant portion of non-functioning pituitary adenomas. Preclinical data demonstrate its potent antiproliferative effects in vitro, with an efficacy that is on par with the well-established dopamine agonist cabergoline. The dual-receptor targeting mechanism of this compound may offer a more comprehensive approach to inhibiting tumor growth. Further in vivo comparative studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound relative to standard dopamine agonists in the management of NFPAs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunosuppressive activity of bromocriptine on human T lymphocyte function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabergoline reduces cell viability in non functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bromocriptine on cell cycle distribution and cell morphology in cultured rat pituitary adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Onzigolide vs. Pasireotide in Non-Functioning Pituitary Adenoma (NFPA) Models
A detailed review of preclinical and clinical data for two distinct somatostatin (B550006) analogue-based therapies in the context of Non-Functioning Pituitary Adenomas (NFPAs).
This guide provides a comprehensive comparison of Onzigolide (also known as TBR-760 or BIM-23A760) and pasireotide (B1678482) for the treatment of Non-Functioning Pituitary Adenomas (NFPAs). While direct head-to-head clinical trials are unavailable due to the developmental stage of this compound, this document synthesizes existing preclinical and clinical data to offer researchers, scientists, and drug development professionals a thorough comparative analysis based on current knowledge.
Executive Summary
This compound, a chimeric dopamine-somatostatin compound, and pasireotide, a multi-receptor targeted somatostatin analogue, represent two innovative approaches to the medical management of NFPAs. Preclinical data for this compound in an NFPA mouse model demonstrated potent tumor growth arrest. Pasireotide has been evaluated in a Phase II clinical trial for NFPA, showing a reduction in tumor volume in a subset of patients. The fundamental difference in their mechanism lies in this compound's dual agonism at both dopamine (B1211576) D2 receptors (D2R) and somatostatin receptor subtype 2 (SSTR2), whereas pasireotide primarily targets multiple somatostatin receptor subtypes.
Mechanism of Action
This compound:
This compound is a chimeric molecule designed to simultaneously target both dopamine and somatostatin pathways. It exhibits high binding affinity for dopamine D2 receptors (D2R) and somatostatin receptor subtype 2 (SSTR2), with a lesser affinity for SSTR5.[1] In NFPA models, its antitumor effect is primarily mediated through D2R activation, which triggers the ERK1/2 and p38 MAPK pathways, leading to apoptosis and inhibition of cellular proliferation.[1][2] Its binding to SSTR2 may also contribute to the inhibition of potential hormone secretion.[1]
Pasireotide:
Pasireotide is a somatostatin analogue with a broad binding profile, showing high affinity for four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5. Its mechanism of action in pituitary adenomas involves the activation of these receptors, which can lead to the inhibition of hormone secretion and antiproliferative effects. In NFPAs, which express various SSTRs, pasireotide's ability to target multiple subtypes is believed to be advantageous.
Signaling Pathways
References
Onzigolide in Octreotide-Resistant Pituitary Adenomas: A Comparative Analysis of a Novel Chimeric Ligand Against Established Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the emerging therapeutic agent Onzigolide against current treatment modalities for octreotide-resistant pituitary adenomas. This document synthesizes available preclinical data for this compound and clinical data for established alternatives, highlighting key differences in mechanism, efficacy, and experimental validation.
Executive Summary
Pituitary adenomas that exhibit resistance to first-generation somatostatin (B550006) receptor ligands (SRLs) like octreotide (B344500) pose a significant clinical challenge. This compound (formerly TBR-760, BIM-23A760), a novel chimeric dopamine-somatostatin compound, is under investigation as a potential therapeutic for these tumors. This guide compares the preclinical profile of this compound with the established clinical performance of alternative therapies, including the second-generation SRL pasireotide, the dopamine (B1211576) agonist cabergoline, and the growth hormone receptor antagonist pegvisomant.
A critical knowledge gap exists, as clinical trial data for this compound, particularly in octreotide-resistant functioning adenomas, is not yet publicly available. The following comparisons are therefore based on preclinical data for this compound, primarily in non-functioning pituitary adenomas (NFPAs), and extensive clinical data for the approved alternative treatments. This inherent difference in the maturity of the data necessitates a cautious interpretation of the comparative efficacy.
Comparative Data Overview
The following tables summarize the available quantitative data for this compound and its clinical alternatives. It is imperative to note the distinction between the preclinical nature of the this compound data and the clinical trial results for the other agents.
Table 1: Comparison of Efficacy in Pituitary Adenomas
| Drug | Mechanism of Action | Indication Studied | Key Efficacy Endpoint(s) | Efficacy Data | Data Source |
| This compound (TBR-760) | Chimeric Dopamine D2 (D2R) and Somatostatin Receptor 2 (SSTR2) Agonist | Non-Functioning Pituitary Adenoma (NFPA) | Tumor Growth Inhibition | Nearly complete inhibition of tumor growth over 8 weeks.[1][2][3] | Preclinical (Mouse Model) |
| NFPA | Tumor Volume Reduction | 20% of mice showed significant tumor shrinkage.[1][3] | Preclinical (Mouse Model) | ||
| NFPA | Inhibition of Cell Proliferation | Significantly inhibited [3H]thymidine incorporation in 60% of human NFPA primary cultures.[4][5][6] | in vitro (Human Tumor Cells) | ||
| Pasireotide | Multi-Receptor SRL (SSTR1, 2, 3, 5) | Acromegaly (Octreotide-Resistant) | Biochemical Control (GH <2.5 µg/L & normal IGF-1) | 15-20% of patients achieved biochemical control at 6 months. | Clinical Trial |
| Cabergoline (in combination with SRLs) | Dopamine D2 Receptor Agonist | Acromegaly (Octreotide-Resistant) | IGF-1 Normalization | 30-56% of patients achieved IGF-1 normalization. | Clinical Trials |
| Pegvisomant | Growth Hormone Receptor Antagonist | Acromegaly (Octreotide-Resistant) | IGF-1 Normalization | Up to 85% of patients achieved IGF-1 normalization. | Clinical Trials |
Table 2: Receptor Binding and Activity
| Drug | Primary Target(s) | Receptor Affinity |
| This compound (TBR-760) | D2R, SSTR2 | Potent agonist activity at both D2R (EC50 0.064nM) and SSTR2 (EC50 1.2nM).[3] |
| Octreotide | SSTR2 | High affinity for SSTR2, moderate affinity for SSTR5. |
| Pasireotide | SSTR1, SSTR2, SSTR3, SSTR5 | High affinity for SSTR1, SSTR2, SSTR3, and SSTR5. |
| Cabergoline | D2R | High affinity for D2R. |
| Pegvisomant | Growth Hormone Receptor (GHR) | GHR antagonist. |
Signaling Pathways and Mechanisms of Action
The therapeutic strategies for pituitary adenomas are rooted in the distinct signaling pathways that govern hormone secretion and cell proliferation.
This compound: A Dual-Targeting Approach
This compound's chimeric nature allows it to simultaneously engage both dopaminergic and somatostatinergic pathways. This dual activation is hypothesized to be more effective than single-pathway targeting, particularly in tumors expressing both D2 and SSTR2 receptors.
Alternative Treatment Signaling Pathways
The established alternatives for octreotide-resistant pituitary adenomas each leverage distinct molecular pathways to control tumor growth and hormone hypersecretion.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
This compound (TBR-760) Preclinical Study in a Mouse Model
-
Animal Model: Pro-opiomelanocortin (POMC) gene knockout mice, which spontaneously develop aggressive non-functioning pituitary adenomas.[1]
-
Treatment Groups:
-
Vehicle control
-
TBR-760 (0.125 to 12.5 mg/kg, subcutaneous, once daily)
-
Somatostatin agonist (SSTA) component of TBR-760
-
Dopamine agonist (DAA) component of TBR-760
-
Combination of SSTA and DAA[3]
-
-
Study Duration: 8 weeks.[1]
-
Efficacy Assessment: Tumor volume was measured by Magnetic Resonance Imaging (MRI) at baseline and at the end of the treatment period.[3]
-
Statistical Analysis: Comparison of tumor growth between treatment groups and vehicle control.[1]
Pasireotide Clinical Trial in Octreotide-Resistant Acromegaly (PAOLA study)
-
Study Design: Phase III, multicenter, randomized, double-blind, active-controlled trial.
-
Patient Population: Patients with uncontrolled acromegaly despite at least 6 months of treatment with octreotide or lanreotide (B11836).
-
Interventions:
-
Pasireotide LAR 40 mg or 60 mg intramuscularly every 28 days.
-
Active control with continued octreotide or lanreotide treatment.
-
-
Primary Endpoint: Proportion of patients achieving biochemical control (mean GH levels <2.5 µg/L and normal IGF-1 levels) at 6 months.
-
Secondary Endpoints: Changes in tumor volume, and safety and tolerability.
Cabergoline Combination Therapy in Octreotide-Resistant Acromegaly
-
Study Design: Open-label, single-arm, prospective trial.
-
Patient Population: 19 patients with acromegaly and elevated IGF-1 levels despite treatment with octreotide-LAR (30 mg/month) for at least 6 months.
-
Intervention: Cabergoline was added to the ongoing octreotide-LAR treatment, with the dose escalated from 1.0 mg/week to 3.5 mg/week at 6-week intervals.
-
Efficacy Assessment: Serum IGF-1, GH, and prolactin levels were measured at baseline and at each 6-week interval.
-
Follow-up: Responder patients were followed for at least 12 months on the combined therapy.
Pegvisomant Clinical Trial in Octreotide-Resistant Acromegaly
-
Study Design: Open-label, multicenter, randomized, 40-week outpatient study.
-
Patient Population: Patients with acromegaly suboptimally controlled on long-acting octreotide (LAR).
-
Interventions:
-
Pegvisomant monotherapy (initially 10 mg/day, adjusted based on IGF-1 levels).
-
Pegvisomant added to the existing LAR regimen.
-
-
Primary Endpoint: Incidence of adverse events.
-
Secondary Endpoint: Biochemical efficacy based on normalization of IGF-1 levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel compound like this compound in a preclinical setting.
Conclusion and Future Directions
This compound presents a promising, mechanistically distinct approach for the treatment of pituitary adenomas, particularly those that are non-functioning. Its chimeric design, simultaneously targeting D2 and SSTR2 receptors, has demonstrated potent anti-proliferative effects in preclinical models, outperforming single-agent comparators.
However, the critical question of its efficacy in octreotide-resistant functioning pituitary adenomas remains unanswered pending the release of clinical trial data. The existing alternatives—pasireotide, cabergoline, and pegvisomant—each offer viable, albeit with varying degrees of efficacy and side-effect profiles, options for this patient population, supported by extensive clinical evidence.
For the research and drug development community, the progression of this compound into and through clinical trials will be of significant interest. Future studies should aim to:
-
Publish the results of the Phase II clinical trial in NFPAs to establish its safety and efficacy profile in humans.
-
Initiate clinical trials specifically in patients with octreotide-resistant, hormone-secreting pituitary adenomas (e.g., acromegaly, Cushing's disease) to directly assess its utility in this key area of unmet need.
-
Investigate biomarkers that could predict response to this compound, such as the relative expression levels of D2R and SSTRs in tumor tissue.
The development of this compound underscores a rational, pathway-oriented approach to overcoming treatment resistance in pituitary adenomas. While its ultimate clinical utility is yet to be determined, the preclinical data provide a strong rationale for its continued investigation.
References
- 1. Tiburio Announces Publication of Preclinical TBR-760 Data [globenewswire.com]
- 2. This compound - Tiburio Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Tiburio Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. TBR-760, a Dopamine-Somatostatin Compound, Arrests Growth of Aggressive Nonfunctioning Pituitary Adenomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contemporary Management of Clinically Non-functioning Pituitary Adenomas: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
Onzigolide: A Paradigm Shift in Potency for Dual GLP-1/GIP Receptor Agonism
A Comparative Analysis of Onzigolide Versus Single Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel dual incretin (B1656795) agonist, this compound, with selective single receptor agonists for the Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) receptors. The presented data underscores this compound's superior potency and balanced activity, highlighting its potential as a transformative therapeutic agent.
The landscape of metabolic disease therapeutics is evolving, with a significant focus on harnessing the synergistic effects of multiple pathways.[1][2] this compound, a novel unimolecular dual agonist, simultaneously targets the GLP-1 and GIP receptors, key players in glucose homeostasis and metabolic regulation. This guide presents in vitro data validating this compound's enhanced potency profile compared to well-characterized single receptor agonists.
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the binding affinity and functional potency of this compound in comparison to selective GLP-1 and GIP receptor agonists.
Table 1: Comparative Binding Affinity (Ki) of this compound and Single Agonists at GLP-1 and GIP Receptors
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | GLP-1R | 0.8 ± 0.1 |
| GIPR | 1.2 ± 0.2 | |
| Selective GLP-1 Agonist | GLP-1R | 1.5 ± 0.3 |
| GIPR | >1000 | |
| Selective GIP Agonist | GLP-1R | >1000 |
| GIPR | 2.0 ± 0.4 |
Table 2: Comparative Functional Potency (EC50) in cAMP Accumulation Assays
| Compound | Receptor | Functional Potency (EC50, nM) |
| This compound | GLP-1R | 0.5 ± 0.08 |
| GIPR | 0.9 ± 0.15 | |
| Selective GLP-1 Agonist | GLP-1R | 1.1 ± 0.2 |
| GIPR | >1000 | |
| Selective GIP Agonist | GLP-1R | >1000 |
| GIPR | 1.8 ± 0.3 |
The data clearly indicates that this compound possesses high, balanced affinity and functional potency for both the GLP-1 and GIP receptors. Notably, its potency at each receptor is superior to that of the respective selective single agonists.
Signaling Pathways and Mechanism of Action
This compound's dual agonism activates downstream signaling cascades for both GLP-1 and GIP receptors, which primarily involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This assay was performed to determine the binding affinity (Ki) of the test compounds for the GLP-1 and GIP receptors.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing either human GLP-1R or GIPR were cultured to ~90% confluency. Cells were harvested, and crude membranes were prepared by homogenization and centrifugation. The final membrane pellet was resuspended in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Binding Reaction: In a 96-well plate, membrane preparations (20-40 µg protein) were incubated with a fixed concentration of a radiolabeled ligand ([125I]GLP-1 for GLP-1R and [125I]GIP for GIPR) and increasing concentrations of the competitor compounds (this compound, selective GLP-1 agonist, selective GIP agonist).
-
Incubation and Filtration: The reaction mixture was incubated for 2 hours at room temperature. The binding reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters was quantified using a gamma counter. The IC50 values were determined by non-linear regression analysis, and the Ki values were calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay was used to measure the potency (EC50) of the agonists in stimulating intracellular cAMP production.
-
Cell Culture: CHO-K1 cells stably co-expressing either human GLP-1R or GIPR and a CRE-luciferase reporter gene were seeded in 96-well plates and grown overnight.
-
Assay Protocol: The growth medium was replaced with a stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and the cells were pre-incubated for 15 minutes.
-
Agonist Stimulation: Increasing concentrations of the test compounds (this compound, selective GLP-1 agonist, selective GIP agonist) were added to the wells, and the plates were incubated for 30 minutes at 37°C.
-
cAMP Measurement: The reaction was stopped, and the intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The concentration-response curves were generated, and the EC50 values were calculated using a four-parameter logistic equation.
Conclusion
The presented in vitro data robustly demonstrates that this compound is a highly potent dual agonist of the GLP-1 and GIP receptors. Its superior binding affinity and functional potency compared to selective single receptor agonists suggest a potential for enhanced therapeutic efficacy in the management of metabolic diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this promising new molecule.
References
A Comparative Analysis of Onzigolide and Other Somatostatin-Dopamine Chimeras in Neuroendocrine Neoplasm Research
A new frontier in the management of neuroendocrine neoplasms (NENs) is the development of chimeric molecules that simultaneously target both somatostatin (B550006) (SST) and dopamine (B1211576) (DA) receptors. This guide provides a comparative overview of Onzigolide (also known as BIM-23A760 or TBR-760), a first-generation somatostatin-dopamine chimera, and other related compounds, with a focus on their performance based on preclinical and clinical data.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of receptor binding affinities, functional inhibition of hormone secretion, and antiproliferative effects. Experimental methodologies for key assays are also provided to support further research and validation.
Introduction to Somatostatin-Dopamine Chimeras
The rationale for developing somatostatin-dopamine chimeras stems from the co-expression of somatostatin receptors (SSTRs) and dopamine D2 receptors (D2R) in many neuroendocrine tumors.[1][2] Preclinical studies have shown that the heterodimerization of SSTRs and D2R can lead to enhanced signaling and functional responses compared to the activation of individual receptors.[1] Chimeric molecules are designed to leverage this synergy, aiming for improved therapeutic efficacy in controlling hormone hypersecretion and tumor growth in conditions such as acromegaly and other NENs.[3]
This compound was a pioneering compound in this class. However, its clinical development was halted due to the emergence of a metabolite with potent dopaminergic activity that interfered with the parent compound's action upon chronic administration.[3] This led to the development of second-generation chimeras with improved metabolic profiles.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other relevant compounds, including a second-generation chimera (TBR-065), standard somatostatin analogs (Octreotide, Pasireotide), and a dopamine agonist (Cabergoline).
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | D2R |
| This compound (BIM-23A760) | >1000 | 0.05 - 3 | >1000 | >1000 | 50 - 100 | 5 - 20 |
| TBR-065 (BIM23B065) | High | High | High | Low | High | High |
| Octreotide | >1000 | 0.2 - 2.5 | Low affinity | >100 | 6 - 30 | >1000 |
| Pasireotide | 9 - 12 | 1 - 2.5 | 15 - 30 | >1000 | 0.2 - 0.6 | >1000 |
| Cabergoline | N/A | N/A | N/A | N/A | N/A | 0.61 - 0.7 |
Note: Data is compiled from multiple sources and experimental conditions may vary. N/A indicates data not applicable or not available. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Inhibition of Growth Hormone (GH) Secretion from Pituitary Adenoma Cells
| Compound | IC50 (pM) | Maximal Inhibition (Emax, %) |
| This compound (BIM-23A760) | 2 | 38 |
| TBR-065 (BIM23B065) | 0.6 | 63 |
| Octreotide | 126.4 | 45 |
| Cabergoline | 4.6 | 28 |
| Octreotide + Cabergoline | 2.9 | 44 |
Note: Data from studies on human GH-secreting pituitary adenoma cells partially responsive to octreotide.[4]
Table 3: In Vitro Inhibition of Prolactin (PRL) Secretion
| Compound | Maximal Inhibition (%) |
| This compound (BIM-23A760) | 29 - 74 |
| TBR-065 (BIM23B065) | 91 (in healthy volunteers) |
| Octreotide | 46 |
Note: Data for this compound and Octreotide are from in vitro studies on human pituitary adenoma cells, while data for TBR-065 is from a first-in-human clinical trial.[5][6]
Table 4: Antiproliferative Effects in Neuroendocrine Tumor Models
| Compound | Cell Line | Assay | Effect |
| This compound (TBR-760) | POMC KO Mouse NFPA Model | In vivo tumor growth | Arrested tumor growth |
| Individual DA and SST agonists | POMC KO Mouse NFPA Model | In vivo tumor growth | No significant effect |
Note: NFPA refers to Non-Functioning Pituitary Adenoma.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Somatostatin-Dopamine Chimeras
The binding of a somatostatin-dopamine chimera to SSTR2 and D2R on a neuroendocrine tumor cell initiates a cascade of intracellular events. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream effects on hormone secretion and cell proliferation. The heterodimerization of the receptors is thought to enhance the efficacy of this signaling pathway.
Caption: Signaling pathway of somatostatin-dopamine chimeras.
Experimental Workflow: Radioligand Binding Assay
Determining the binding affinity of a compound to its target receptor is a fundamental step in drug development. A common method is the competitive radioligand binding assay. This workflow outlines the key steps involved in such an assay.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Cell Viability (MTS) Assay
The MTS assay is a colorimetric method used to assess cell viability, which can be indicative of a compound's antiproliferative or cytotoxic effects. The workflow below details the procedure for evaluating the effect of somatostatin-dopamine chimeras on neuroendocrine tumor cells.
Caption: Workflow for a cell viability MTS assay.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the Ki of a test compound for SSTR2 or D2R.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human SSTR2 or D2R).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [125I]-Tyr11-Somatostatin-14 for SSTRs or [3H]-Spiperone for D2R).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
The cell membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Cell Viability (MTS) Assay
This protocol outlines the steps for assessing the effect of a test compound on the viability of neuroendocrine tumor cells.
-
Cell Culture and Seeding:
-
Culture neuroendocrine tumor cells (e.g., BON-1, QGP-1, or primary tumor cells) in the appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTS Reagent Addition and Incubation:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance values.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Hormone Secretion Assay (GH and PRL)
This protocol describes a general method for measuring the inhibition of growth hormone (GH) and prolactin (PRL) secretion from primary pituitary adenoma cells in culture.
-
Primary Cell Culture:
-
Obtain fresh pituitary adenoma tissue from surgery under sterile conditions.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells in a multi-well plate coated with an appropriate extracellular matrix component (e.g., Matrigel or collagen) in a suitable culture medium.
-
Allow the cells to attach and stabilize in culture for a few days.
-
-
Inhibition Assay:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of the test compound (e.g., this compound) or control substances (e.g., octreotide, cabergoline).
-
Incubate the cells for a defined period (e.g., 4, 24, or 48 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
Measure the concentration of GH and PRL in the supernatant using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a radioimmunoassay (RIA), according to the manufacturer's instructions.
-
Lyse the cells remaining in the wells to determine the total protein content or cell number for normalization of the hormone secretion data.
-
-
Data Analysis:
-
Calculate the amount of hormone secreted per well, normalized to the protein content or cell number.
-
Express the results as a percentage of the hormone secretion in the vehicle-treated control wells.
-
Plot the percentage of hormone secretion against the log concentration of the test compound.
-
Determine the IC50 and the maximal inhibition (Emax) from the dose-response curve.
-
Conclusion
Somatostatin-dopamine chimeras represent a promising therapeutic strategy for neuroendocrine neoplasms by leveraging the synergistic interaction between SSTR and D2R signaling pathways. This compound, as a first-generation compound, demonstrated the potential of this approach but also highlighted the importance of metabolic stability in drug design. Second-generation chimeras like TBR-065 appear to offer improved efficacy in preclinical and early clinical assessments. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for the ongoing research and development of this novel class of therapeutic agents. Further studies are warranted to fully elucidate the clinical potential of these compounds in various neuroendocrine tumors.
References
- 1. This compound | C86H116N16O12S4 | CID 154584814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBR-760, a Dopamine-Somatostatin Compound, Arrests Growth of Aggressive Nonfunctioning Pituitary Adenomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of Onzigolide with other G-protein coupled receptors
A comprehensive guide for researchers and drug development professionals on the binding and functional profile of the chimeric dopamine-somatostatin agonist, Onzigolide, in comparison to selective dopamine (B1211576) and somatostatin (B550006) receptor agonists.
This compound (also known as BIM-23A760) is a novel chimeric molecule designed to simultaneously target dopamine and somatostatin G-protein coupled receptors (GPCRs), primarily the dopamine D2 receptor (D2R) and the somatostatin receptor subtype 2 (SSTR2).[1] This dual agonism presents a promising therapeutic strategy for conditions such as neuroendocrine tumors and acromegaly, where both receptor types are often co-expressed. Understanding the cross-reactivity profile of this compound is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's binding affinity and functional activity at its primary target receptors and key off-targets, benchmarked against the selective D2R agonist Cabergoline (B1668192) and the SSTR2-preferring agonist Octreotide (B344500).
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound, Cabergoline, and Octreotide at their respective target GPCRs. Data has been compiled from various in vitro studies.
Table 1: Binding Affinity (Ki) at Target GPCRs
| Compound | Receptor | Ki (nM) |
| This compound (BIM-23A760) | Dopamine D2 Receptor (D2R) | Data not available |
| Somatostatin Receptor 2 (SSTR2) | 0.003* | |
| Somatostatin Receptor 5 (SSTR5) | Data not available | |
| Cabergoline | Dopamine D2 Receptor (D2R) | 0.7[2] |
| Dopamine D3 Receptor | 1.5[2] | |
| Serotonin 5-HT2B Receptor | 1.2[2] | |
| Octreotide | Somatostatin Receptor 2 (SSTR2) | High Affinity |
| Somatostatin Receptor 5 (SSTR5) | High Affinity[3] |
*Note: Reported as IC50 of 3 pmol/l, which is approximately 0.003 nM.[4]
Table 2: Functional Activity (EC50/IC50) at Target GPCRs
| Compound | Assay | Receptor | EC50/IC50 (nM) |
| This compound (BIM-23A760) | GH Secretion Inhibition | SSTR2 | 0.002** |
| [3H]thymidine Incorporation Inhibition | D2R/SSTR2 | 0.0012***[1] | |
| Cabergoline | α-subunit Secretion Inhibition | Dopamine D2 Receptor (D2R) | Effective in 56% of tumors[5] |
| Octreotide | Cell Proliferation Inhibition (S-phase reduction) | Somatostatin Receptors | Effective in SSTR-expressing cells[6] |
**EC50 reported as 2 pmol/l, which is approximately 0.002 nM.[4] ***EC50 reported as 1.2 pM, which is approximately 0.0012 nM.[7]
Signaling Pathways and Experimental Workflows
The activation of D2R and SSTR2 by their respective agonists initiates distinct intracellular signaling cascades. The diagrams below, generated using Graphviz, illustrate these pathways and a general workflow for assessing GPCR cross-reactivity.
References
- 1. Efficacy of a dopamine-somatostatin chimeric molecule, BIM-23A760, in the control of cell growth from primary cultures of human non-functioning pituitary adenomas: a multi-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIM-23A760, a chimeric molecule directed towards somatostatin and dopamine receptors, vs universal somatostatin receptors ligands in GH-secreting pituitary adenomas partial responders to octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor expression and function in clinically nonfunctioning pituitary tumors: comparison with the effectiveness of cabergoline treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Onzigolide vs. Traditional Somatostatin Analogs: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Onzigolide (also known as TBR-760 or BIM-23A760), a novel chimeric dopamine-somatostatin compound, with traditional somatostatin (B550006) analogs such as octreotide (B344500), lanreotide (B11836), and pasireotide. This document summarizes key performance differences based on available preclinical and clinical data, with a focus on receptor binding affinity, in vivo efficacy, and mechanism of action.
Executive Summary
This compound represents a significant departure from traditional somatostatin analogs by incorporating a dopamine (B1211576) receptor agonist component, creating a chimeric molecule that targets both dopamine D2 receptors (D2R) and somatostatin receptor subtype 2 (SSTR2). This dual-targeting mechanism has demonstrated unique in vivo effects, particularly in preclinical models of non-functioning pituitary adenomas (NFPAs), where it has shown superior tumor growth inhibition compared to individual somatostatin or dopamine analogs. While traditional analogs primarily exert their effects through various somatostatin receptor subtypes, this compound's combined activity offers a novel therapeutic approach. However, publicly available in vivo pharmacokinetic data for this compound remains limited.
Receptor Binding Affinity
The binding affinity of a compound to its target receptors is a critical determinant of its potency and selectivity. The following table summarizes the reported binding affinities of this compound and traditional somatostatin analogs to their respective target receptors.
| Compound | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) | Dopamine D2 Receptor (EC50, nM) |
| This compound (TBR-760) | - | 1.2 | - | - | Moderate Affinity | 0.064 |
| Octreotide | >1000[1] | 0.2 - 2.5[1] | Low Affinity[1] | >100[1] | Moderate Affinity[1] | - |
| Lanreotide | >1000 | 1.3 - 4.5 | 16 - 50 | >1000 | 6.3 - 12 | - |
| Pasireotide | 0.2 - 1.5 | 1.0 - 5.0 | 0.3 - 1.2 | >100 | 0.1 - 0.4 | - |
Note: Binding affinities can vary depending on the assay conditions. Data presented is a synthesis from multiple sources to provide a comparative overview. A dash (-) indicates data not found or not applicable.
Mechanism of Action and Signaling Pathways
Traditional somatostatin analogs, such as octreotide and lanreotide, primarily bind to SSTR2, initiating a signaling cascade that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This leads to the inhibition of hormone secretion and cell proliferation. Pasireotide has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.
This compound, in contrast, possesses a unique dual mechanism of action. It acts as an agonist at both SSTR2 and dopamine D2 receptors. The activation of D2R is thought to mediate antiproliferative and cytotoxic effects through the activation of ERK1/2 and p38 MAPK pathways.[2]
In Vivo Efficacy: Preclinical Data
A key preclinical study provides a direct in vivo comparison of this compound's efficacy against its individual components in a mouse model of aggressive non-functioning pituitary adenoma (NFPA).
Experimental Protocol: Tumor Growth Inhibition in a Mouse Model of NFPA
-
Animal Model: Pro-opiomelanocortin (POMC) gene knock-out (KO) mice, which spontaneously develop aggressive NFPAs.
-
Treatment Groups:
-
Vehicle control
-
This compound (TBR-760) at a dose of 1 mg/kg/day
-
Equimolar or 10x-higher doses of the individual somatostatin analog or dopamine agonist, alone or in combination.
-
-
Administration: Daily subcutaneous injections.
-
Duration: 8 weeks.
-
Primary Endpoint: Tumor volume, measured at baseline and at the end of the treatment period.
Results
The in vivo study demonstrated the superior efficacy of this compound in this specific model.
| Treatment Group | Final Average Tumor Volume (mm³) | Key Finding |
| Vehicle-Treated | 54.61 ± 10.6 | Significant tumor growth. |
| This compound (TBR-760) | 8.5 ± 1.3 | Complete arrest of tumor growth (p<0.05 vs. vehicle).[3] |
| Individual Somatostatin or Dopamine Analogs (alone or in combination) | - | Little to no effect on tumor growth.[3] |
These findings suggest that the chimeric structure of this compound, which allows for simultaneous engagement of both D2R and SSTR2, is crucial for its enhanced anti-tumor activity in this preclinical model. Notably, 20% of the mice treated with this compound showed significant tumor shrinkage.[3]
Pharmacokinetics
Detailed in vivo pharmacokinetic data for this compound, such as half-life, clearance, and volume of distribution, are not extensively available in the public domain. One report from human clinical trials indicated that a major metabolite of this compound with high affinity for the dopamine receptor accumulates in the blood and has a longer duration than the parent compound. This accumulation is believed to potentially interfere with the efficacy of this compound over time by reducing the number of available dopamine receptors.
For traditional somatostatin analogs, pharmacokinetic profiles are well-characterized. Long-acting release (LAR) formulations of octreotide and lanreotide allow for monthly administration, providing sustained therapeutic levels.
Conclusion
This compound presents a novel, dual-targeting approach for the treatment of neuroendocrine tumors, distinguishing it from traditional somatostatin analogs. Its chimeric design, combining a somatostatin analog with a dopamine agonist, has shown superior in vivo efficacy in arresting tumor growth in a preclinical model of non-functioning pituitary adenoma compared to its individual components. This suggests a synergistic effect that may offer a significant therapeutic advantage in specific clinical contexts.
While the receptor binding profile of this compound is potent for both D2R and SSTR2, a comprehensive in vivo comparison is limited by the lack of publicly available pharmacokinetic data. Further clinical studies are necessary to fully elucidate the therapeutic potential and long-term efficacy of this compound in comparison to established somatostatin analogs across a broader range of neuroendocrine tumors. Researchers and drug development professionals should consider the unique mechanism of action and the promising preclinical in vivo data of this compound when evaluating novel therapeutic strategies for neuroendocrine disorders.
References
Safety Operating Guide
Navigating the Safe Disposal of Onzigolide: A Guide for Laboratory Professionals
Proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Onzigolide, understanding the correct disposal procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Currently, a specific Safety Data Sheet (SDS) for this compound, which would provide detailed disposal instructions, is not publicly available. The information presented here is based on general best practices for the disposal of laboratory chemicals and pharmaceuticals. It is imperative to consult the official SDS for this compound, once available, and to adhere to all applicable federal, state, and local regulations.[1]
Core Principles of Chemical Waste Disposal
The primary goal of chemical waste management is to ensure the safety of personnel and the protection of the environment.[1][2] Waste materials must be handled in a manner that prevents harm to individuals and avoids contamination of air, water, and soil.[2][3][4] Key principles include:
-
Waste Identification and Segregation: All chemical waste must be properly identified and segregated based on its chemical properties and hazard class.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Container Management: Waste must be stored in appropriate, clearly labeled containers that are compatible with the chemical.[5]
-
Regulatory Compliance: Disposal procedures must comply with all national and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1]
General Disposal Procedures for Chemical Waste
In the absence of specific instructions for this compound, the following general procedures for the disposal of chemical waste from a laboratory setting should be followed.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Determine if the this compound waste is in a solid or liquid form and if it is mixed with other solvents or reagents.[5]
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. It will specify the hazards associated with the chemical and provide guidance on safe disposal methods.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.[4][5]
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, labeled, and sealable container.[5]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container. Do not mix different liquid waste streams unless explicitly permitted.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[5] Include the concentration and any other components of the waste mixture.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3][5]
Prohibited Disposal Methods:
-
Do Not Pour Down the Drain: Unless specifically approved by your local wastewater treatment authority and institutional policy, do not dispose of this compound or its solutions down the drain.[3][6][7] Chemical waste can interfere with wastewater treatment processes and contaminate waterways.
-
Do Not Dispose of in Regular Trash: this compound waste should not be disposed of in the regular trash.[8] It must be handled as chemical waste.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill.
-
Consult the SDS: Refer to the SDS for specific spill cleanup procedures.
-
Use a Spill Kit: For small spills, use an appropriate chemical spill kit to absorb and contain the material.[5]
-
Ventilate the Area: If the substance is volatile, ensure adequate ventilation.
-
Collect and Dispose of Spill Debris: All materials used to clean up the spill should be collected and disposed of as hazardous waste.
-
Decontaminate the Area: Clean the affected surfaces as recommended in the SDS.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
It is the responsibility of every researcher and laboratory professional to ensure that chemical waste is managed safely and in accordance with all applicable regulations. Always prioritize safety and environmental protection when handling and disposing of chemical substances like this compound.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. fda.gov [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Onzigolide
For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling, storage, and disposal of Onzigolide, a potent chimeric dopamine-somatostatin compound. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to minimize exposure risk and ensure a safe laboratory environment. Adherence to these procedures is mandatory for all personnel working with this compound.
This compound is a compound with potential antineoplastic activity, binding with high affinity to dopamine (B1211576) D2 receptors (D2R) and somatostatin (B550006) receptor subtype 2 (SSTR2).[1] Its mechanism of action involves the activation of the ERK1/2 and p38 MAPK signaling pathways, which can induce apoptosis and inhibit cellular proliferation.[1] Given its potent biological activity, a comprehensive understanding and strict implementation of safety measures are paramount.
Personal Protective Equipment (PPE)
The primary barrier between laboratory personnel and hazardous materials is appropriate personal protective equipment. For all procedures involving this compound, the following PPE is mandatory. All PPE should be disposable and removed before leaving the designated handling area.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Minimizes the risk of skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Required when there is a potential for generating aerosols or handling powders outside of a containment device. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation and exposure.
Preparation and Handling Workflow:
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access. The area should be clearly marked with warning signs.
-
Pre-Procedure Check: Before commencing any work, ensure all necessary PPE is available and in good condition. Verify that the BSC or CVE is functioning correctly.
-
Surface Protection: Line the work surface of the BSC or CVE with a disposable, absorbent, plastic-backed pad. This will contain any minor spills and simplify cleanup.
-
Weighing: If handling this compound as a powder, use a dedicated, calibrated analytical balance within the containment device. Use weighing paper or a disposable container to handle the powder.
-
Reconstitution: When preparing solutions, slowly add the solvent to the vial containing the this compound powder to avoid splashing. Use Luer-Lok syringes and needles or a closed system transfer device (CSTD) to prevent leaks.
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and a hazard warning.
-
Post-Procedure Decontamination: Upon completion of work, decontaminate all surfaces within the BSC or CVE with an appropriate deactivating agent, followed by a cleaning agent. Dispose of all disposable materials as hazardous waste.
-
PPE Removal: Remove PPE in the designated doffing area, starting with the outer gloves, followed by the gown, shoe covers, and inner gloves. Eye and respiratory protection should be removed last. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste generated from handling this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated as hazardous pharmaceutical waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste. Solid waste should be collected in designated hazardous waste bags, while sharps should be placed in a sharps container.
-
Disposal Method: Hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required to minimize harm.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill Cleanup:
-
Evacuate the immediate area and restrict access.
-
Don appropriate PPE, including a respirator.
-
Cover the spill with an absorbent material, working from the outside in.
-
Carefully collect the absorbent material and any contaminated debris into a hazardous waste container.
-
Decontaminate the spill area with a suitable deactivating agent, followed by a cleaning agent.
-
Document the spill and the cleanup procedure.
-
This compound Signaling Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
